VU6024578
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H18ClN5O2 |
|---|---|
Molekulargewicht |
395.8 g/mol |
IUPAC-Name |
2-chloro-5-(furan-2-yl)-N-[[1-methyl-3-(2-methylpyrazol-3-yl)pyrazol-5-yl]methyl]benzamide |
InChI |
InChI=1S/C20H18ClN5O2/c1-25-14(11-17(24-25)18-7-8-23-26(18)2)12-22-20(27)15-10-13(5-6-16(15)21)19-4-3-9-28-19/h3-11H,12H2,1-2H3,(H,22,27) |
InChI-Schlüssel |
DRUXADDGGKWTSU-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of VU6024578: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6024578 is a selective, orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). As a PAM, this compound does not activate the mGlu1 receptor directly but enhances its response to the endogenous ligand, glutamate. This modulation of the glutamatergic system has shown potential therapeutic effects in preclinical models of psychosis and cognitive deficits, making this compound a significant tool for neuroscience research and a lead compound in the development of novel treatments for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used for its characterization.
Molecular Mechanism of Action
This compound functions as a positive allosteric modulator of the mGlu1 receptor.[1][2][3] Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. Consequently, in the presence of glutamate, this compound potentiates the activation of the mGlu1 receptor.[4]
The mGlu1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subtype of G-proteins.[5][6] Upon potentiation by this compound and activation by glutamate, the Gαq/11 subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] This signaling cascade is central to the physiological effects mediated by mGlu1 receptor activation.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Quantitative Data
| Parameter | Species | Value | Assay |
| EC50 | Human mGlu1 | 54 nM | Calcium Mobilization |
| Rat mGlu1 | 46 nM | Calcium Mobilization | |
| Mouse mGlu1 | 27 nM | Calcium Mobilization | |
| Dog mGlu1 | 87 nM | Calcium Mobilization | |
| Selectivity | Human & Rat mGlu2-5, 7, 8 | >30 µM | Functional Assays |
| In Vivo Efficacy | Rat | MED = 3 mg/kg (p.o.) | Amphetamine-Induced Hyperlocomotion |
| Rat | MED = 10 mg/kg (p.o.) | MK-801 Induced Novel Object Recognition | |
| Pharmacokinetics | Rat | Kp = 0.99 | Brain Penetration |
| Rat | Kp,uu = 0.82 | Unbound Brain Penetration |
EC50: Half-maximal effective concentration; MED: Minimum effective dose; Kp: Brain-to-plasma concentration ratio; Kp,uu: Unbound brain-to-unbound plasma concentration ratio.
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of this compound at the mGlu1 receptor.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGlu1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
2. Assay Procedure:
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
The dye solution is removed, and the cells are washed with the buffer.
-
A baseline fluorescence reading is taken using a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
This compound is added at various concentrations, followed by a sub-maximal concentration of glutamate (EC20).
-
The change in fluorescence, indicative of intracellular calcium release, is measured in real-time.
3. Data Analysis:
-
The increase in fluorescence is plotted against the concentration of this compound to generate a concentration-response curve.
-
The EC50 value is calculated from this curve using non-linear regression analysis.
In Vivo: Amphetamine-Induced Hyperlocomotion in Rats
This model is used to assess the antipsychotic-like potential of this compound.
1. Animals:
-
Male Sprague-Dawley rats are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Procedure:
-
Rats are habituated to the testing environment (open-field arenas equipped with photobeam detectors) for at least 30 minutes on the day before the experiment.
-
On the test day, animals are pre-treated with either vehicle or this compound via oral gavage.
-
After a specific pre-treatment time (e.g., 60 minutes), rats are administered d-amphetamine (e.g., 1 mg/kg, subcutaneous) to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 90 minutes) immediately following amphetamine administration.
3. Data Analysis:
-
The total locomotor activity is compared between the vehicle-treated and this compound-treated groups.
-
A significant reduction in amphetamine-induced hyperlocomotion by this compound is indicative of antipsychotic-like efficacy.
In Vivo: Novel Object Recognition (NOR) in Rats
This task evaluates the pro-cognitive effects of this compound, particularly on recognition memory.
1. Animals:
-
Male Sprague-Dawley rats are used, housed under standard conditions.
2. Procedure:
-
Habituation: Rats are habituated to the empty testing arena (an open-field box) for several minutes on consecutive days leading up to the test.
-
Familiarization Phase (T1): On the test day, two identical objects are placed in the arena, and each rat is allowed to explore them for a set period (e.g., 5 minutes).
-
Inter-trial Interval (ITI): Following the familiarization phase, the rat is returned to its home cage for a specific duration (e.g., 24 hours). During this time, a cognitive deficit can be induced, for example, by administering MK-801. This compound or vehicle is administered prior to the familiarization or test phase.
-
Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set period (e.g., 3 minutes).
3. Data Analysis:
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory. The DI of the this compound-treated group is compared to the vehicle-treated group to assess its ability to reverse the cognitive deficit.
Experimental Workflow Diagram
Caption: A typical experimental workflow.
Conclusion
This compound exerts its effects through the positive allosteric modulation of the mGlu1 receptor, leading to the potentiation of glutamate-induced intracellular calcium signaling. This mechanism has been shown to translate to antipsychotic-like and pro-cognitive effects in preclinical models. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for the further investigation of this compound and the development of novel therapeutics targeting the mGlu1 receptor for the treatment of complex neuropsychiatric disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting mGlu Receptors for Optimization of Antipsychotic Activity and Disease-Modifying Effect in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
discovery and synthesis of VU6024578
An In-depth Technical Guide to the Discovery and Synthesis of VU6024578/BI02982816
Introduction
This compound/BI02982816 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1).[1][2][3] Its development was driven by the therapeutic potential of mGlu1 PAMs in treating the positive and cognitive symptoms of schizophrenia.[1][4] Research has indicated a genetic link between loss-of-function mutations in the GRM1 gene (encoding mGlu1) and schizophrenia.[1][2][4] Furthermore, mGlu1 PAMs have been shown to restore signaling in mutant receptors, inhibit dopamine (B1211576) release, and improve cognitive performance in preclinical models.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental data related to this compound.
Discovery and Chemical Optimization
The discovery of this compound began with a high-throughput screening hit, VU0538160, which exhibited weak activity (EC50 > 10 μM, 71% Glumax).[1][2][3] A subsequent chemical optimization program led to a significant improvement in functional potency by over 185-fold, culminating in the identification of this compound.[1][2][3]
The optimization process involved systematic derivatization of the initial hit. Key structure-activity relationship (SAR) findings included the exploration of the eastern 2,5-disubstituted aromatic ring.[1][4] It was discovered that a 2-furanyl heterocycle was optimal for potency.[1][4] The optimization efforts also focused on improving pharmacokinetic properties to ensure central nervous system (CNS) penetration.[1][2]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving a key amide coupling reaction.[1] The general synthetic approach is outlined below.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo data for this compound and a key intermediate compound, 9k.
Table 1: In Vitro Potency and Efficacy
| Compound | Human mGlu1 EC50 (nM) | Human mGlu1 %Glumax | Rat mGlu1 EC50 (nM) | Rat mGlu1 %Glumax |
| This compound | 54 | 83 | - | - |
| 9k | 51 | 53 | 109 | 92 |
Data sourced from[1]
Table 2: In Vitro Pharmacokinetic Properties
| Compound | Human fu | Rat fu | Rat Brain fu | Human CLhep (mL/min/kg) | Rat CLhep (mL/min/kg) | MDCK-MDR1 ER | Papp (x 10-6 cm/s) |
| This compound | - | - | - | - | - | 1.7 | 73 |
| 9k | 0.036 | 0.022 | 0.021 | 19.8 | 63.7 | - | - |
Data sourced from[1]
Table 3: In Vivo Pharmacokinetic Properties (Rat)
| Compound | Kp | Kp,uu |
| This compound | 0.99 | 0.82 |
Table 4: In Vivo Efficacy in Preclinical Models
| Model | Minimum Effective Dose (MED) |
| Amphetamine-Induced Hyperlocomotion | 3 mg/kg, p.o. |
| MK-801 Induced Novel Object Recognition Disruption | 10 mg/kg, p.o. |
Signaling Pathway
This compound acts as a positive allosteric modulator of mGlu1. The activation of mGlu1, a Gq-coupled receptor, is believed to exert its therapeutic effects through the modulation of downstream signaling cascades that ultimately impact dopamine release and cortical excitability. The antipsychotic effects of mGlu1 activation are dependent on the co-activation of the M4 muscarinic receptor.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the key in vivo studies are available in the supplementary information of the primary publication.[4][5] A summary of the methodologies is provided below.
Amphetamine-Induced Hyperlocomotion (Rat)
This model assesses the potential antipsychotic activity of a compound by measuring its ability to reverse the hyperlocomotor effects of amphetamine.
-
Animals: Male Sprague-Dawley rats are used.
-
Acclimation: Animals are acclimated to the testing chambers.
-
Dosing: this compound is administered orally (p.o.) at varying doses.
-
Amphetamine Challenge: After a set pre-treatment time, amphetamine (e.g., 0.75 mg/kg, s.c.) is administered to induce hyperlocomotion.[6]
-
Locomotor Activity Measurement: Locomotor activity is recorded using automated activity monitors that detect beam breaks.
-
Data Analysis: The total number of beam breaks is compared between vehicle- and this compound-treated groups to determine the minimum effective dose (MED) that significantly reduces amphetamine-induced hyperlocomotion.
Novel Object Recognition (NOR) Task
The NOR task evaluates cognitive function, specifically recognition memory.
-
Animals: Rodents (e.g., rats) are used.
-
Habituation: Animals are habituated to the testing arena in the absence of objects.
-
Training (Familiarization) Phase: Animals are placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Dosing: this compound is administered. A cognitive disruptor, such as MK-801, is also administered to induce a deficit in recognition memory.
-
Testing (Choice) Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar versus the novel object is measured.
-
Data Analysis: A discrimination index is calculated to assess preference for the novel object. An improvement in the discrimination index in the this compound-treated group compared to the vehicle group indicates cognitive enhancement.
Conclusion
This compound/BI02982816 is a valuable in vivo tool compound for studying the selective activation of mGlu1.[1][2] Despite its promising efficacy in preclinical models of psychosis and cognition, the development of this compound as a clinical candidate was halted due to unanticipated adverse effects in dogs.[1][2][3] Nevertheless, the research leading to its discovery has provided significant insights into the therapeutic potential of mGlu1 PAMs and has guided the development of subsequent compounds. Further investigation into the nature of the adverse events observed with mGlu1 PAMs is warranted to determine if they are target-mediated or chemotype-specific.[6][7]
References
- 1. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Further Optimization of the mGlu1 PAM this compound/BI02982816: Discovery and Characterization of VU6033685 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
VU6024578: A Technical Guide for the Investigation of mGluR1 in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a G-protein coupled receptor critically involved in the modulation of synaptic transmission and neuronal excitability throughout the central nervous system (CNS). Its role in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders, has made it a significant target for therapeutic intervention. VU6024578 is a potent, selective, and CNS-penetrant positive allosteric modulator (PAM) of mGluR1.[1][2][3][4][5] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, without activating the receptor on its own. This property makes it an invaluable tool for elucidating the therapeutic potential and physiological functions of mGluR1 activation.[1] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols for its use, and a visualization of the associated signaling pathways.
Pharmacological Profile of this compound
This compound was developed from a high-throughput screening hit and optimized to yield a compound with robust potency and favorable pharmacokinetic properties for in vivo studies in rodents.[1][2][3][4][5]
In Vitro Pharmacology
The following table summarizes the in vitro pharmacological characteristics of this compound.
| Parameter | Species | Value | Description |
| EC50 | Rat | 54 nM | Potency as a positive allosteric modulator.[1] |
| Glumax | Rat | 83% | Maximal potentiation of the glutamate response.[1] |
| Selectivity | Inactive | Tested against mGluR2, mGluR3, mGluR4, mGluR5, mGluR7, and mGluR8.[1][2] | |
| Ancillary Pharmacology | Relatively Clean | No significant displacement of radioligands (>50% at 10 µM) in a panel of 80 GPCRs, ion channels, and transporters, with minor exceptions noted.[1] |
Pharmacokinetics (Rat)
The pharmacokinetic profile of this compound in rats demonstrates its suitability for in vivo CNS studies.
| Parameter | Value | Unit | Description |
| Clearance (CLp) | 8.3 | mL/min/kg | In vivo plasma clearance.[1] |
| Half-life (t1/2) | 3.6 | h | Plasma half-life.[1] |
| Volume of Distribution (Vss) | 1.78 | L/kg | Steady-state volume of distribution.[1] |
| CNS Penetrance (Kp) | 0.99 | Brain/plasma partition coefficient.[1][2][3][4][5] | |
| Unbound CNS Penetrance (Kp,uu) | 0.82 | Unbound brain/unbound plasma partition coefficient.[1][2][3][4][5] | |
| MDCK-MDR1 Efflux Ratio | 1.7 | Measure of P-glycoprotein efflux liability.[1][2][3][4][5] | |
| Apparent Permeability (Papp) | 73 x 10-6 | cm/s | Measure of cell permeability in the MDCK-MDR1 assay.[1][2][3][4][5] |
Preclinical Efficacy
This compound has demonstrated efficacy in rodent models relevant to psychosis and cognitive deficits, supporting the therapeutic potential of mGluR1 activation.[1][2][3][4][5]
| Preclinical Model | Species | Minimum Effective Dose (MED) | Route |
| Amphetamine-Induced Hyperlocomotion | Rat | 3 mg/kg | p.o. |
| MK-801 Induced Novel Object Recognition Deficit | Rat | 10 mg/kg | p.o. |
It is important to note that despite its efficacy and tolerability in rodents, unanticipated adverse events in dogs precluded its advancement as a clinical candidate.[1][2][3][4][6][7] This highlights potential species-specific differences in the pharmacology of mGluR1 modulators.
Signaling Pathways and Experimental Workflow
mGluR1 Signaling Cascade
Activation of mGluR1, a Group I metabotropic glutamate receptor, initiates a cascade of intracellular events primarily through its coupling to Gq/11 G-proteins.[8][9][10][11][12][13] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10][12] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium.[8][9][10] DAG, along with elevated intracellular calcium, activates protein kinase C (PKC).[9][10] These signaling events ultimately modulate neuronal excitability and synaptic plasticity.
Preclinical Evaluation Workflow for an mGluR1 PAM
The development and characterization of a novel mGluR1 PAM like this compound follows a structured workflow, progressing from in vitro characterization to in vivo assessment of efficacy and safety.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of findings. The methods for the synthesis, characterization, and in vitro and in vivo evaluation of this compound are available in the supporting information of the primary publication by Reed et al. (2024).[1][4] Below are summaries of key experimental procedures.
In Vitro Pharmacology: Calcium Mobilization Assay
This assay is used to determine the potency (EC50) and maximal efficacy (Glumax) of mGluR1 PAMs.
-
Cell Culture : HEK293A cells stably expressing rat mGluR1 are cultured under standard conditions.
-
Assay Preparation : Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Compound Addition : Test compounds (like this compound) are added at various concentrations.
-
Glutamate Challenge : A sub-maximal concentration of glutamate (EC20) is added to stimulate the receptor.
-
Signal Detection : Changes in intracellular calcium are measured as fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis : Concentration-response curves are generated, and EC50 and Glumax values are calculated using non-linear regression.
In Vivo Pharmacokinetics in Rats
This protocol determines the pharmacokinetic profile of the compound in a rodent model.
-
Animal Model : Male Sprague-Dawley rats are used.
-
Compound Administration : this compound is formulated and administered via the intended route (e.g., oral gavage, p.o.).
-
Sample Collection : Blood samples are collected at various time points post-dosing. Brain tissue is also collected at the terminal time point.
-
Sample Processing : Plasma is separated from blood by centrifugation. Brain tissue is homogenized.
-
Bioanalysis : Compound concentrations in plasma and brain homogenates are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis : Pharmacokinetic parameters (CLp, t1/2, Vss, Kp, Kp,uu) are calculated using non-compartmental analysis software.
Behavioral Pharmacology: Amphetamine-Induced Hyperlocomotion (AIH)
This model is used to assess the antipsychotic-like potential of a compound.
-
Animal Model : Male Sprague-Dawley rats are used.
-
Habituation : Animals are habituated to the testing chambers (e.g., open-field arenas).
-
Compound Administration : this compound or vehicle is administered orally at various doses.
-
Psychostimulant Challenge : After a pre-treatment period, animals are challenged with d-amphetamine to induce hyperlocomotion.
-
Locomotor Activity Measurement : Locomotor activity (e.g., distance traveled) is recorded using automated activity monitoring systems.
-
Data Analysis : The effect of the test compound on amphetamine-induced increases in locomotor activity is analyzed using appropriate statistical methods (e.g., ANOVA). A reduction in hyperlocomotion is indicative of antipsychotic-like efficacy.
Conclusion
This compound is a well-characterized mGluR1 positive allosteric modulator that serves as a best-in-class in vivo tool for studying the selective activation of mGluR1 in rodents.[1][2][3][4][5][7] Its high potency, selectivity, and excellent CNS penetration, coupled with demonstrated efficacy in preclinical models of psychosis and cognition, underscore the potential of mGluR1 as a therapeutic target. While its development was halted due to adverse effects in non-rodent species, this compound remains an invaluable resource for researchers seeking to further unravel the complex roles of mGluR1 in the central nervous system. The data and protocols presented in this guide are intended to facilitate such research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Portal [facultyprofiles.vanderbilt.edu]
- 6. Further Optimization of the mGlu1 PAM this compound/BI02982816: Discovery and Characterization of VU6033685 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Metabotropic Glutamate Receptor Subtype mGluR1 Contributes to Post-Traumatic Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Separate Ionotropic and Metabotropic Glutamate Receptor Functions in Depotentiation vs. LTP: A Distinct Role for Group1 mGluR Subtypes and NMDARs [frontiersin.org]
- 13. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
In Vivo Rodent Tool for Selective mGlu1 Activation: A Technical Guide to VU6024578
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VU6024578, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). This compound serves as a valuable in vivo tool for studying the therapeutic potential of selective mGlu1 activation in rodent models of central nervous system disorders. Despite its promise in preclinical rodent studies, it is important to note that unanticipated adverse events in dogs halted its progression as a clinical candidate.[1][2][3] This guide details its mechanism of action, summarizes key quantitative in vivo data, provides detailed experimental protocols, and illustrates associated signaling pathways.
Core Compound Characteristics
This compound is a central nervous system (CNS) penetrant mGlu1 PAM.[2][3] It demonstrates high selectivity for mGlu1 over other mGlu receptor subtypes (mGlu2-5, 7, and 8).[2][3] As a PAM, this compound does not activate the mGlu1 receptor directly but enhances its response to the endogenous ligand, glutamate.
Quantitative In Vivo Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound in rats, as reported in preclinical studies.
Table 1: In Vitro Potency of this compound
| Receptor | EC50 (nM) | Maximum Glutamate Response (%) |
| Human mGlu1 | 54 | 83 |
| Rat mGlu1 | 46 | 124 |
Data sourced from primary research articles.[1]
Table 2: Rat Pharmacokinetic Profile of this compound
| Parameter | Value |
| Clearance (CLp) | 8.3 mL/min/kg |
| Half-life (t1/2) | 3.6 h |
| Volume of Distribution (Vss) | 1.78 L/kg |
| CNS Penetrance (Kp) | 0.99 |
| Unbound CNS Penetrance (Kp,uu) | 0.82 |
Data obtained from in vivo experiments in rats.[1][4]
Table 3: In Vivo Efficacy of this compound in Rat Models
| Behavioral Model | Challenge Agent | Minimum Effective Dose (MED) of this compound (p.o.) |
| Psychosis Model | Amphetamine-Induced Hyperlocomotion | 3 mg/kg |
| Cognitive Deficit Model | MK-801 Induced Disruption of Novel Object Recognition | 10 mg/kg |
These studies demonstrate the potential of this compound to address both positive and cognitive symptoms in rodent models of schizophrenia.[1][2][3]
Signaling Pathways and Mechanism of Action
As a positive allosteric modulator, this compound binds to a site on the mGlu1 receptor distinct from the glutamate binding site. This binding event potentiates the receptor's response to glutamate, leading to an enhanced intracellular signaling cascade.
Caption: Mechanism of this compound as an mGlu1 PAM.
The activation of mGlu1 receptors by glutamate is potentiated by this compound, leading to the activation of Gq/G11 proteins and subsequent downstream signaling cascades. Research also suggests a functional interaction between mGlu1 and M4 muscarinic receptors, where the antipsychotic-like effects of M4 activation are dependent on the co-activation of mGlu1.[1] Furthermore, mGlu1 PAMs have been shown to inhibit dopamine (B1211576) release through an endocannabinoid-dependent mechanism.[1]
Caption: mGlu1 Signaling Crosstalk.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited for this compound.
Amphetamine-Induced Hyperlocomotion in Rats
This model is a standard preclinical assay for assessing the potential antipsychotic activity of a compound.
1. Animals:
-
Male Sprague-Dawley rats are used.
-
Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Food and water are available ad libitum.
2. Apparatus:
-
Locomotor activity is measured in automated activity chambers equipped with photobeams to detect movement.
3. Procedure:
-
Habituation: Rats are habituated to the testing chambers for a period of time (e.g., 30-60 minutes) prior to drug administration.
-
This compound Administration: this compound is formulated in a suitable vehicle (e.g., 10% Tween 80 in sterile water) and administered orally (p.o.) at doses ranging from 3 to 30 mg/kg.[1]
-
Pre-treatment Time: A pre-treatment period is allowed for the compound to reach its target in the CNS.
-
Amphetamine Challenge: Amphetamine is administered intraperitoneally (i.p.) at a dose of 0.75 mg/kg to induce hyperlocomotion.[1]
-
Data Collection: Locomotor activity (e.g., beam breaks) is recorded for a set period (e.g., 90 minutes) following the amphetamine injection.[1]
4. Data Analysis:
-
Total locomotor activity counts are compared between vehicle-treated and this compound-treated groups.
-
A dose-dependent reduction in amphetamine-induced hyperlocomotion by this compound is indicative of antipsychotic-like efficacy.
MK-801 Induced Disruption of Novel Object Recognition (NOR) in Rats
This task assesses cognitive function, specifically recognition memory, which is often impaired in schizophrenia.
1. Animals:
-
Male Sprague-Dawley rats are used.
-
Housing conditions are the same as for the hyperlocomotion study.
2. Apparatus:
-
A square open-field arena is used.
-
A set of identical objects for the familiarization phase and a distinct set of novel objects for the test phase are required.
3. Procedure:
-
Habituation: Rats are habituated to the empty open-field arena for a set period (e.g., 5-10 minutes) on the day before the test.
-
This compound Administration: this compound is administered orally (p.o.) at doses ranging from 3 to 30 mg/kg.[1]
-
MK-801 Administration: The NMDA receptor antagonist MK-801 is administered intraperitoneally (i.p.) at a dose of 0.5 mg/kg to induce a cognitive deficit.[1]
-
Familiarization Phase (T1): After a pre-treatment period, each rat is placed in the arena with two identical objects and allowed to explore for a set time (e.g., 3-5 minutes).
-
Inter-trial Interval (ITI): A delay is introduced between the familiarization and test phases.
-
Test Phase (T2): The rat is returned to the arena, which now contains one of the familiar objects and one novel object. Exploration of both objects is recorded for a set time (e.g., 3-5 minutes).
4. Data Analysis:
-
The time spent exploring the novel and familiar objects is measured.
-
A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates successful recognition memory. A DI not significantly different from zero in the MK-801 treated group indicates a cognitive deficit.
-
Reversal of the MK-801-induced deficit in the DI by this compound indicates a pro-cognitive effect.
Caption: Experimental Workflow for In Vivo Testing.
References
- 1. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Pharmacology of VU6024578: A Novel mGlu1 Positive Allosteric Modulator for Schizophrenia Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VU6024578 is a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). Developed as part of a research initiative to explore novel, non-dopaminergic treatments for schizophrenia, this compound has emerged as a valuable preclinical tool compound. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its relevance to schizophrenia research. It includes a summary of its in vitro and in vivo properties, detailed experimental methodologies, and a depiction of its proposed mechanism of action.
Recent research has highlighted the therapeutic potential of activating muscarinic acetylcholine (B1216132) receptors, particularly the M4 subtype, for the treatment of schizophrenia. Notably, the antipsychotic-like effects of M4 receptor activation have been shown to be dependent on the co-activation of mGlu1 receptors.[1][2][3] This has spurred interest in mGlu1 PAMs as a complementary therapeutic strategy. Furthermore, a genetic link has been established between loss-of-function single nucleotide polymorphisms in the human gene encoding mGlu1 (GRM1) and schizophrenia, providing further validation for this target.[3][4] this compound was developed to explore the therapeutic potential of selective mGlu1 modulation in preclinical models of psychosis and cognitive deficits associated with schizophrenia.[1][2]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species/Assay System | Reference |
| EC50 | 54 nM | Rat mGlu1 | [1][2] |
| Glumax | 83% | Rat mGlu1 | [1][2] |
| Selectivity | Inactive | mGlu2-5, 7, 8 | [1][2] |
| Ancillary Pharmacology | No significant activity (>50% inhibition at 10 µM) at a panel of 80 GPCRs, ion channels, and transporters | Eurofins Lead Profiling Screen | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Clearance | 8.3 mL/min/kg | Intravenous | [2] |
| Half-life (t1/2) | 3.6 h | Intravenous | [2] |
| Volume of Distribution (Vss) | 1.78 L/kg | Intravenous | [2] |
| Mean Residence Time (MRT) | 3.5 h | Intravenous | [2] |
| Brain Penetrance (Kp) | 0.99 | Not specified | [1][2] |
| Unbound Brain Penetrance (Kp,uu) | 0.82 | Not specified | [1][2] |
Table 3: In Vivo Efficacy of this compound in Rodent Models of Schizophrenia
| Preclinical Model | Species | Effect | Minimum Effective Dose (MED) | Reference |
| Amphetamine-Induced Hyperlocomotion | Rat | Reversal of hyperlocomotion | 3 mg/kg, p.o. | [1][2] |
| MK-801-Induced Deficits in Novel Object Recognition | Rat | Reversal of cognitive deficits | 10 mg/kg, p.o. | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key preclinical assays used to characterize the efficacy of this compound in models relevant to schizophrenia.
Amphetamine-Induced Hyperlocomotion in Rats
This model is a widely used preclinical screen for antipsychotic-like activity, as hyperlocomotion induced by psychostimulants such as amphetamine is thought to model the positive symptoms of schizophrenia.
-
Animals: Male Sprague-Dawley rats are used.
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Apparatus: Locomotor activity is monitored in automated photocell cages (e.g., MED Associates). These cages are equipped with infrared beams to detect movement.
-
Procedure:
-
Habituation: On the day of the experiment, rats are placed in the locomotor activity chambers for a 30-minute habituation period.
-
Drug Administration: Following habituation, rats are administered this compound (or vehicle) via oral gavage (p.o.).
-
Psychostimulant Challenge: 30 minutes after this compound administration, rats are injected with amphetamine (e.g., 0.5 mg/kg, intraperitoneally) to induce hyperlocomotion.
-
Data Collection: Locomotor activity (e.g., distance traveled, stereotypy, rearing) is recorded for a period of 90 minutes immediately following the amphetamine injection.
-
-
Data Analysis: The total distance traveled during the 90-minute post-injection period is analyzed. A statistically significant reduction in amphetamine-induced hyperlocomotion in the this compound-treated group compared to the vehicle-treated group indicates antipsychotic-like efficacy.
Novel Object Recognition in Rats
The novel object recognition (NOR) test is a measure of learning and memory and is used to assess cognitive deficits relevant to schizophrenia. This model is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Animals: Male Sprague-Dawley rats are used.
-
Apparatus: The test is conducted in an open-field arena. A variety of objects that are of similar size but differ in shape and texture are used.
-
Procedure:
-
Habituation: On the first day, rats are habituated to the empty open-field arena for a set period (e.g., 5 minutes).
-
Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and each rat is allowed to explore them for a defined period (e.g., 5-10 minutes).
-
Inter-trial Interval: Following the training phase, the rat is returned to its home cage for a specific delay period (e.g., 1 hour or 24 hours).
-
Testing Phase: After the inter-trial interval, the rat is returned to the arena, where one of the original objects has been replaced with a novel object. The rat is then allowed to explore the familiar and novel objects for a set period (e.g., 5 minutes).
-
Cognitive Deficit Induction: To model the cognitive deficits of schizophrenia, a non-competitive NMDA receptor antagonist such as MK-801 is administered prior to the training phase. This compound is administered before the MK-801.
-
-
Data Analysis: The time spent exploring each object during the testing phase is recorded. A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory. A significant improvement in the discrimination index in the this compound-treated group compared to the vehicle-treated group indicates a pro-cognitive effect.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for the Antipsychotic-like Effects of this compound
The antipsychotic-like effects of this compound are believed to be mediated by its ability to potentiate mGlu1 receptor signaling, which in turn modulates dopamine (B1211576) release in the striatum. This is thought to occur through a novel mechanism of cross-talk with the M4 muscarinic receptor, involving the production of endocannabinoids.
Caption: Proposed signaling pathway for this compound's antipsychotic-like effects.
Experimental Workflow for Amphetamine-Induced Hyperlocomotion Assay
Caption: Workflow for the amphetamine-induced hyperlocomotion experiment.
Experimental Workflow for Novel Object Recognition Test
Caption: Workflow for the novel object recognition test.
Conclusion
This compound is a potent and selective mGlu1 PAM that has demonstrated efficacy in preclinical rodent models of both the positive and cognitive symptoms of schizophrenia.[1][2] Its well-characterized in vitro and in vivo pharmacological profile, along with its favorable pharmacokinetic properties in rats, make it an excellent tool for further investigating the therapeutic potential of mGlu1 modulation in schizophrenia and related disorders. Although unanticipated adverse effects in dogs precluded its advancement as a clinical candidate, this compound remains a best-in-class in vivo tool for studying the selective activation of mGlu1 in rodents.[1][2] The unique mechanism of action, involving a cooperative interaction with the M4 muscarinic receptor to modulate striatal dopamine release via endocannabinoid signaling, represents a promising and novel avenue for the development of future antipsychotic drugs.
References
- 1. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
The Therapeutic Potential of VU6024578: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Selective mGlu1 Positive Allosteric Modulator
This technical guide provides a comprehensive overview of VU6024578, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). Developed as a potential therapeutic agent for neurological and psychiatric disorders, this compound has demonstrated significant efficacy in preclinical models. This document, intended for researchers, scientists, and drug development professionals, consolidates the available data on its mechanism of action, signaling pathways, pharmacokinetic profile, and in vivo efficacy. Detailed experimental protocols and structured data tables are presented to facilitate further investigation and development in the field.
Core Mechanism and Signaling Pathway
This compound functions as a positive allosteric modulator of the mGlu1 receptor.[1][2][3][4][5][6] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate. The mGlu1 receptor is a Gq/11 G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation initiates a signaling cascade that plays a crucial role in synaptic plasticity, learning, and memory.
Upon glutamate binding, the mGlu1 receptor, potentiated by this compound, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and DAG activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, modulating neuronal excitability and synaptic function.
Recent studies have revealed a more intricate signaling network. The antipsychotic-like effects of mGlu1 PAMs are linked to the co-activation of the M4 muscarinic acetylcholine (B1216132) receptor and involve the endocannabinoid system.[1][6] Furthermore, mGlu1 PAMs can restore cortical inhibitory tone by selectively exciting somatostatin-expressing interneurons in the prefrontal cortex.[7] This modulation of inhibitory circuits is a key mechanism underlying its potential therapeutic effects in conditions like schizophrenia, which are associated with excitatory/inhibitory imbalance.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Notes |
| EC50 | Human mGlu1 | 54 nM | 83% Glumax[1][3][4][5] |
| Rat mGlu1 | 46 nM | 124% Glumax[1] | |
| Mouse mGlu1 | 27 nM | 89% Glumax[1] | |
| Dog mGlu1 | 87 nM | 129% Glumax[1] | |
| Selectivity | Human & Rat | >30 µM | Inactive at mGlu2-5, 7, 8[1][2][3][4][5] |
Table 2: Pharmacokinetic Profile (Rat)
| Parameter | Value |
| Brain Penetration (Kp) | 0.99[1][2][3][4][5] |
| Unbound Brain Penetration (Kp,uu) | 0.82[1][2][3][4][5] |
| MDCK-MDR1 Efflux Ratio | 1.7[1][2][3][4][5] |
| Apparent Permeability (Papp) | 73 x 10-6 cm/s[1][2][3][4][5] |
Table 3: In Vivo Efficacy (Rat)
| Model | Parameter | Value |
| Amphetamine-Induced Hyperlocomotion | Minimum Effective Dose (MED) | 3 mg/kg, p.o.[1][2][3][4][5][6][7] |
| MK-801 Induced Novel Object Recognition Deficit | Minimum Effective Dose (MED) | 10 mg/kg, p.o.[1][2][3][4][5][6][7] |
Table 4: Physicochemical Properties
| Parameter | Value |
| Molecular Weight | 395.4[1] |
| xLogP | 3.9[1] |
| Kinetic Solubility (pH 7.4) | 4.1 µM[1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. The following section outlines the protocols for key experiments cited in the literature.
Synthesis of this compound
The synthesis of this compound and its analogs was primarily achieved through a HATU-mediated amide coupling reaction.[1]
General Procedure:
-
To a solution of the respective benzoic acid (1.1 equivalents) in a suitable solvent (e.g., DMF), add HATU (1.1 equivalents) and a tertiary amine base such as DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the corresponding amine (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by LCMS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amide.
In Vitro Pharmacology: Calcium Mobilization Assay
The potency of this compound as an mGlu1 PAM was determined using a calcium mobilization assay in a cell line stably expressing the human or rat mGlu1 receptor.
Protocol:
-
Plate cells in 384-well black-walled, clear-bottom plates and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Add a sub-maximal concentration (EC20) of glutamate to stimulate the mGlu1 receptor.
-
Measure the fluorescence intensity using a plate reader (e.g., FLIPR) to determine the intracellular calcium concentration.
-
Analyze the data using a four-parameter logistical equation to determine the EC50 values.
In Vivo Pharmacokinetics
The pharmacokinetic properties of this compound were assessed in Sprague-Dawley rats.
Protocol:
-
Administer this compound to rats via oral (p.o.) or intravenous (i.v.) routes at a specified dose.
-
Collect blood samples at various time points post-dosing via tail vein or cardiac puncture.
-
Harvest brain tissue at the final time point.
-
Process the blood samples to obtain plasma.
-
Homogenize the brain tissue.
-
Extract this compound from plasma and brain homogenate samples using a suitable organic solvent.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as clearance, half-life, volume of distribution, and brain-to-plasma ratio (Kp) using appropriate software.
In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion
This model is used to assess the antipsychotic-like potential of a compound.
Protocol:
-
Acclimate male Sprague-Dawley rats to the testing environment (e.g., open-field arenas).
-
Administer this compound or vehicle orally at various doses.
-
After a pre-treatment period (e.g., 60 minutes), administer amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion.
-
Immediately place the animals back into the open-field arenas.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 90 minutes).
-
Analyze the data to determine the effect of this compound on amphetamine-induced hyperlocomotion.
Therapeutic Potential and Future Directions
This compound has demonstrated a promising preclinical profile as a selective mGlu1 PAM with efficacy in rodent models of psychosis and cognitive deficits.[1][2][3][4][5][6][7] Its ability to modulate the glutamatergic system and restore inhibitory tone in the prefrontal cortex highlights its potential for treating schizophrenia and other neurological disorders characterized by similar pathophysiology.
However, the development of this compound was halted due to unanticipated adverse events in canine studies.[1][2][3][4][5][6][7] Subsequent research on a follow-up compound, VU6033685, also revealed adverse effects in both rats and dogs, suggesting a potential on-target or chemotype-related liability.[8][9][10]
Despite these setbacks, this compound remains a valuable research tool for elucidating the therapeutic potential of mGlu1 receptor modulation. Future research should focus on:
-
Understanding the mechanism of adverse events: Investigating whether the observed toxicities are target-mediated or specific to the chemical scaffold.
-
Developing novel mGlu1 PAMs with improved safety profiles: Exploring different chemical series to identify compounds that retain efficacy without the adverse effects.
-
Exploring biased signaling: Investigating if biased agonism at the mGlu1 receptor could separate the therapeutic effects from the adverse events.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [facultyprofiles.vanderbilt.edu]
- 5. Item - Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - American Chemical Society - Figshare [acs.figshare.com]
- 6. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Further Optimization of the mGlu1 PAM this compound/BI02982816: Discovery and Characterization of VU6033685 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Further Optimization of the mGlu1 PAM this compound/BI02982816: Discovery and Characterization of VU6033685 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Penetration of the Blood-Brain Barrier and CNS Exposure of VU6024578: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) penetration and central nervous system (CNS) exposure of VU6024578, a selective metabotropic glutamate (B1630785) receptor 1 (mGlu1) positive allosteric modulator (PAM). The data and protocols summarized herein are critical for understanding the pharmacokinetic and pharmacodynamic relationship of this compound in preclinical rodent models.[1][2][3][4]
Core Pharmacokinetic Profile
This compound demonstrates excellent CNS penetration and a favorable pharmacokinetic profile in rats, making it a valuable tool for in vivo studies of selective mGlu1 activation.[1][2][3][4] The compound's ability to cross the BBB is quantified by several key parameters, which are summarized in the tables below.
Table 1: Blood-Brain Barrier Penetration and CNS Exposure of this compound in Rats
| Parameter | Value | Description |
| Kp | 0.99 | The ratio of the total concentration of the drug in the brain to that in the plasma at steady state. A value near 1 indicates significant penetration into the brain. |
| Kp,uu | 0.82 | The ratio of the unbound concentration of the drug in the brain to that in the plasma at steady state. This is a more accurate measure of the drug's ability to engage its target in the CNS. |
| MDCK-MDR1 ER | 1.7 | The efflux ratio in Madin-Darby canine kidney cells transfected with the human MDR1 gene. A low efflux ratio suggests the compound is not a significant substrate for P-glycoprotein, a key efflux transporter at the BBB. |
| Papp | 73 x 10-6 cm/s | The apparent permeability coefficient, indicating the rate of passive diffusion across a cell monolayer. |
Data sourced from Vanderbilt University and ACS Publications.[4][5]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route |
| Plasma Clearance (CLp) | 8.3 mL/min/kg | Intravenous (IV) |
| Half-life (t1/2) | 3.9 h | Intravenous (IV) |
| Volume of Distribution (Vss) | 1.78 L/kg | Intravenous (IV) |
| Oral Bioavailability (%F) | 100% | Oral (PO) |
| Tmax | 2 h | Oral (PO) |
| Cmax | 4150 ng/mL | Oral (PO) |
| AUC | 24599 ng*h/mL | Oral (PO) |
Data from a rat IV/PO crossover pharmacokinetic study.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's BBB penetration and CNS exposure.
In Vitro Blood-Brain Barrier Permeability Assay (MDCK-MDR1)
This assay assesses the potential for a compound to be a substrate of the P-glycoprotein (P-gp) efflux transporter.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene are seeded onto transwell inserts and cultured to form a confluent monolayer.
-
Compound Application: The test compound (this compound) is added to either the apical (A) or basolateral (B) side of the transwell.
-
Sampling: At designated time points, samples are taken from the opposite chamber.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability (Papp) in both directions (A-to-B and B-to-A) is calculated. The efflux ratio (ER) is determined by dividing the Papp (B-to-A) by the Papp (A-to-B).
Rat Pharmacokinetic and Brain Penetration Study
This in vivo study determines the pharmacokinetic profile and the extent of CNS penetration.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing:
-
Sample Collection:
-
Blood: Serial blood samples are collected at various time points post-dosing. Plasma is separated by centrifugation.
-
Brain: At the end of the study, animals are euthanized, and whole brains are collected.
-
-
Sample Analysis: Plasma and brain homogenate concentrations of this compound are determined using LC-MS/MS.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as clearance (CLp), half-life (t1/2), volume of distribution (Vss), and oral bioavailability (%F).
-
Brain Penetration Analysis: The brain-to-plasma concentration ratio (Kp) is calculated by dividing the total brain concentration by the total plasma concentration at a specific time point. The unbound brain-to-plasma ratio (Kp,uu) is calculated by correcting for the fraction of unbound drug in both brain and plasma.
Visualizations
Signaling Pathway of mGlu1 Positive Allosteric Modulation
The following diagram illustrates the general mechanism of action for an mGlu1 PAM like this compound.
Caption: Mechanism of mGlu1 PAM Action
Experimental Workflow for In Vivo Efficacy Studies
The diagram below outlines the workflow for a typical preclinical efficacy study, such as the amphetamine-induced hyperlocomotion model, used to evaluate this compound.[6]
Caption: Workflow for Amphetamine-Induced Hyperlocomotion Study
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [facultyprofiles.vanderbilt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of VU6024578: An In-depth Technical Guide for Researchers
An exploration of the discovery, optimization, and pharmacological characterization of a potent and selective mGlu1 positive allosteric modulator.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for VU6024578, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). Developed for researchers, scientists, and drug development professionals, this document details the journey from a high-throughput screening hit to a potent in vivo tool compound, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction: Targeting mGlu1 for CNS Disorders
The metabotropic glutamate receptor 1 (mGlu1), a G-protein coupled receptor, plays a crucial role in modulating synaptic transmission and neuronal excitability. Its involvement in various central nervous system (CNS) pathways has made it an attractive target for the development of novel therapeutics for conditions such as schizophrenia. Positive allosteric modulators of mGlu1 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, thereby providing a more nuanced modulation of glutamatergic signaling.
This compound (also known as BI02982816) emerged from a dedicated discovery effort to identify potent, selective, and CNS-penetrant mGlu1 PAMs. This guide elucidates the key structural modifications and strategic decisions that led to its development, providing valuable insights for future drug discovery endeavors targeting mGlu1 and other GPCRs.
The Discovery and Optimization of this compound
The journey to this compound began with a high-throughput screening (HTS) campaign that identified a weak but promising pyrazolo[1,5-a]pyridine (B1195680) benzamide (B126) hit, VU0538160.[1] This initial hit served as the scaffold for an extensive chemical optimization program aimed at improving potency, selectivity, and pharmacokinetic properties.
From HTS Hit to Lead Candidate
The initial hit, VU0538160, exhibited weak mGlu1 PAM activity with an EC50 greater than 10 µM.[1] The optimization strategy focused on systematic modifications of different regions of the molecule, guided by in vitro functional assays. This iterative process, often referred to as the Design-Make-Test-Analyze (DMTA) cycle, is fundamental to modern drug discovery.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the pyrazolo[1,5-a]pyridine benzamide core led to a significant enhancement in potency and the identification of key structural features essential for mGlu1 PAM activity.
Table 1: SAR of the Eastern Aromatic Ring Analogs [1]
| Compound | R1 | R2 | Human mGlu1 EC50 (nM) | % Glumax |
| 9a | OCH3 | H | >10000 | 70 |
| 9b | CH3 | H | >10000 | 65 |
| 9d | Cl | H | 3790 | 75 |
| 9k | H | 2-furanyl | 291 | 51 |
Data extracted from the Journal of Medicinal Chemistry, 2024.[1]
The data in Table 1 highlights that substitution on the eastern aromatic ring significantly impacts potency. While electron-donating groups were tolerated, an electron-withdrawing chloride at the R1 position led to a notable improvement in potency.[1] Further exploration revealed that a 2-furanyl substituent at the R2 position was optimal for activity.[2]
Table 2: SAR of the Western Heterocyclic Analogs [1]
| Compound | Western Heterocycle | Human mGlu1 EC50 (nM) | % Glumax |
| 15a | Isoxazole | 120 | 80 |
| 15b | 1,2,4-Oxadiazole | 150 | 85 |
| 15f | N-Me Pyrazole (B372694) | 188 | 74 |
| 19d (this compound) | N-Me Pyrazole | 54 | 83 |
Data extracted from the Journal of Medicinal Chemistry, 2024.[1]
Table 2 illustrates the exploration of different heterocyclic moieties on the western side of the molecule. While various heterocycles were tolerated, the N-methyl pyrazole emerged as a particularly favorable substituent, ultimately leading to the discovery of this compound (19d) with a human mGlu1 EC50 of 54 nM.[1]
Table 3: In Vitro DMPK Profile of this compound (19d) [3]
| Parameter | Human | Rat | Dog | Cyno | Mouse |
| fu (plasma) | 0.03 | 0.041 | 0.039 | 0.025 | 0.056 |
| CLhep (mL/min/kg) | 16 | 39 | 23 | 31 | - |
| fu (brain) | - | 0.034 | - | - | 0.081 |
Data from ACS Medicinal Chemistry Letters, 2025.[3]
The in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound was found to be acceptable, with moderate predicted hepatic clearance and good unbound fractions in plasma and brain across species.[3]
Signaling Pathways Modulated by this compound
As a positive allosteric modulator of mGlu1, this compound enhances the receptor's response to glutamate. mGlu1 is a Gq-coupled GPCR, and its activation initiates a cascade of intracellular signaling events.
The primary signaling cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These second messengers, in turn, modulate a variety of downstream cellular processes.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the discovery and characterization of this compound.
Calcium Mobilization Assay
This functional assay is the primary method for determining the potency and efficacy of mGlu1 PAMs.
-
Cell Line: HEK293 cells stably expressing human or rat mGlu1.
-
Assay Principle: Changes in intracellular calcium concentration are measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon mGlu1 activation and subsequent IP3-mediated calcium release, the dye binds to calcium, resulting in an increase in fluorescence intensity.
-
Instrumentation: A fluorescence imaging plate reader (FLIPR) is used for high-throughput screening and concentration-response curve generation.
-
Protocol Overview:
-
Cells are plated in 384-well microplates and incubated overnight.
-
The next day, the cells are loaded with a calcium-sensitive dye for 1 hour at 37°C.
-
A baseline fluorescence reading is taken.
-
The test compound (e.g., this compound) is added at various concentrations, followed by a sub-maximal concentration (EC20) of glutamate.
-
The change in fluorescence is monitored over time.
-
Data is analyzed to determine EC50 and %Glumax values.[4][5][6]
-
In Vitro DMPK Assays
A suite of in vitro assays is used to assess the drug-like properties of the synthesized compounds.
-
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., cytochrome P450s).
-
Protocol Overview:
-
The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human or rat, at 0.5 mg/mL) and a NADPH regenerating system at 37°C.[7][8]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
The reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[7]
-
-
Objective: To determine the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach the target site.
-
Method: Rapid Equilibrium Dialysis (RED) is a common and reliable method.[9][10]
-
Protocol Overview:
-
A RED device, which consists of two chambers separated by a semipermeable membrane, is used.
-
The test compound is added to plasma in one chamber, and buffer is added to the other.
-
The device is incubated at 37°C with shaking to allow the unbound compound to equilibrate across the membrane.[11]
-
After equilibrium is reached (typically 4 hours), samples are taken from both chambers.[11]
-
The concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.
-
The fraction unbound (fu) is calculated from these concentrations.
-
In Vivo Behavioral Models
-
Objective: This is a preclinical model used to assess the antipsychotic-like potential of a compound. Amphetamine induces an increase in locomotor activity in rodents, which can be attenuated by antipsychotic drugs.
-
Animal Model: Male Sprague-Dawley rats are commonly used.[12]
-
Protocol Overview:
-
Rats are habituated to the testing environment (e.g., open-field arenas equipped with photobeams to track movement).
-
On the test day, animals are pre-treated with either vehicle or the test compound (e.g., this compound) via oral gavage.
-
After a specific pre-treatment time, the rats are administered amphetamine (e.g., 0.5-1 mg/kg, intraperitoneally).[12][13]
-
Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for a set period (e.g., 90 minutes).[12]
-
The ability of the test compound to reduce amphetamine-induced hyperlocomotion is assessed by comparing the activity of the treated group to the vehicle- and amphetamine-only control groups.
-
Conclusion
The development of this compound is a testament to the power of systematic structure-activity relationship studies in modern drug discovery. From a weak HTS hit, a potent, selective, and CNS-penetrant mGlu1 positive allosteric modulator was developed through iterative chemical synthesis and pharmacological testing. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of CNS drug discovery and highlight the therapeutic potential of targeting mGlu1. The detailed experimental protocols offer a practical framework for the evaluation of future mGlu1 PAMs and other allosteric modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. imrpress.com [imrpress.com]
- 13. Frontiers | Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens [frontiersin.org]
Methodological & Application
Application Notes and Protocols for VU6024578 In Vitro Assay using Calcium Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6024578 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1).[1][2][3] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate. The mGlu1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαq/11 signaling pathway, leading to an increase in intracellular calcium concentration. This makes calcium fluorescence assays an ideal method for characterizing the in vitro pharmacology of this compound and other mGlu1 modulators.
These application notes provide a detailed protocol for an in vitro calcium mobilization assay to determine the potency and efficacy of this compound.
Signaling Pathway
The activation of the mGlu1 receptor by glutamate is potentiated by this compound. This leads to the activation of the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium can be detected by fluorescent calcium indicators.
Caption: mGlu1 receptor signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound on human and rat mGlu1 receptors as determined by calcium mobilization assays.
| Compound | Target | Assay Type | Parameter | Value |
| This compound | human mGlu1 | Calcium Mobilization | EC50 | 54 nM[1] |
| This compound | rat mGlu1 | Calcium Mobilization | EC50 | 46 nM[1] |
| This compound | human mGlu1 | Calcium Mobilization | % Glumax | 83%[1] |
| This compound | rat mGlu1 | Calcium Mobilization | % Glumax | 124%[1] |
| This compound | human mGlu1 | Fold-Shift | KB | 219 nM[1] |
| This compound | rat mGlu1 | Fold-Shift | KB | 1.04 µM[1] |
Experimental Protocols
Calcium Mobilization Assay for this compound
This protocol is adapted from the methods used in the discovery of this compound.[1]
Objective: To determine the EC50 of this compound in the presence of a fixed concentration of glutamate.
Materials:
-
Cell Line: Human mGlu1 WT-T-REx-293 cells[1]
-
Culture Medium: DMEM supplemented with 10% dialyzed FBS
-
Plates: Black-walled, clear-bottomed, poly-d-lysine coated 96-well plates
-
Calcium Indicator: Fluo-4 AM or equivalent calcium-sensitive dye
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Reagents: this compound, Glutamate, Ionomycin (positive control)
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the human mGlu1 WT-T-REx-293 cells into black-walled, clear-bottomed, poly-d-lysine coated 96-well plates at a density of 80,000 cells per 100 µL of culture medium.[1]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare a 2x dye loading solution containing Fluo-4 AM in assay buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a 2x concentration series of this compound in assay buffer.
-
Prepare a 2x concentration of glutamate at its EC20 value in assay buffer. The EC20 concentration should be determined empirically for the specific cell line and assay conditions.
-
-
Assay Measurement (Triple-Add Protocol): [1]
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
First Addition: Add the 2x this compound solution to the wells. Measure the fluorescence signal to determine if the compound has any agonist activity on its own.
-
Second Addition: Add the 2x glutamate (EC20) solution. This will measure the potentiation of the glutamate response by this compound.
-
Third Addition: A high concentration of an agonist can be added to assess for any antagonist or negative allosteric modulator activity.
-
-
Data Analysis:
-
The fluorescence signal is recorded over time.
-
The peak fluorescence response after the second addition is used to determine the EC50 of this compound.
-
Data are normalized to the response of a maximal concentration of a full agonist and plotted as a concentration-response curve.
-
Experimental Workflow Diagram
Caption: Calcium mobilization assay workflow.
References
- 1. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - American Chemical Society - Figshare [acs.figshare.com]
- 3. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amphetamine-Induced Hyperlocomotion with the M1 PAM VU6024578
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing hyperlocomotion in rodents using amphetamine and assessing the modulatory effects of the M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU6024578. This model is a widely utilized preclinical assay to investigate the antipsychotic potential of novel compounds.
Introduction
Amphetamine-induced hyperlocomotion serves as a robust and reliable animal model for screening compounds with potential antipsychotic activity. Amphetamine increases synaptic dopamine (B1211576) and norepinephrine (B1679862) levels, leading to a state of hyperlocomotion that is considered analogous to the positive symptoms of schizophrenia. M1 muscarinic acetylcholine receptors are a key target in the central nervous system for the treatment of neuropsychiatric disorders. Positive allosteric modulators (PAMs) of the M1 receptor, such as this compound, are being investigated for their potential to ameliorate psychotic-like behaviors. This protocol details the methodology to assess the efficacy of this compound in attenuating amphetamine-induced hyperlocomotion.
Data Presentation
Table 1: Summary of Effects of M1 PAMs on Locomotor Activity
| Compound | Animal Model | Effect on Basal Locomotion | Effect on Amphetamine-Induced Hyperlocomotion | Reference |
| PF-06764427 | Mice | Dose-dependent reduction | Dose-dependently reversed | [1] |
| VU6004256 | Not Specified | Decreased at 10 mg/kg | Not Specified | [1] |
| VU0364572 | Rats | Not Specified | Did not reduce | [2] |
| VU0357017 | Rats | Not Specified | Did not reduce | [2] |
| BQCA | Mice | Not Specified | Improved | [3] |
| TBPB | Rats | No effect | Dose-related inhibition | [4] |
Experimental Protocols
Materials and Equipment
-
Subjects: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Compounds:
-
D-amphetamine sulfate (B86663) (Sigma-Aldrich)
-
This compound (synthesized in-house or commercially available)
-
Vehicle (e.g., sterile saline, 10% Tween 80 in sterile water)
-
-
Equipment:
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity (e.g., Med Associates, Columbus Instruments).[5]
-
Animal scale
-
Syringes and needles for injections (subcutaneous or intraperitoneal)
-
Timers
-
Experimental Procedure
-
Animal Acclimation:
-
Upon arrival, house animals in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Allow at least one week for acclimation to the housing facility before any experimental procedures.
-
Handle animals for several days prior to the experiment to minimize stress.
-
-
Habituation to Activity Chambers:
-
On three consecutive days leading up to the test day, place each animal in an activity chamber for 60 minutes to allow for habituation to the novel environment.[5] This reduces the influence of novelty-induced locomotion on the experimental results.
-
-
Experimental Design (Test Day):
-
On the test day, transport the animals to the procedure room and allow them to acclimate for at least 60 minutes.
-
Divide the animals into experimental groups (n = 8-12 per group), for example:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Amphetamine
-
Group 3: this compound (low dose) + Amphetamine
-
Group 4: this compound (medium dose) + Amphetamine
-
Group 5: this compound (high dose) + Amphetamine
-
Group 6: this compound (high dose) + Vehicle (to test for effects on basal locomotion)
-
-
-
Drug Administration and Locomotor Activity Recording:
-
Pre-treatment: Administer this compound or its vehicle via the appropriate route (e.g., subcutaneous, intraperitoneal). The pre-treatment time will depend on the pharmacokinetic profile of this compound, but a typical range is 30-60 minutes.
-
Baseline Activity: Immediately after pre-treatment, place the animals individually into the activity chambers and record baseline locomotor activity for 30 minutes.[5]
-
Amphetamine Challenge: After the baseline recording period, remove the animals from the chambers and administer D-amphetamine (e.g., 0.5 - 2.5 mg/kg, subcutaneous) or its vehicle.[6][7]
-
Post-treatment Activity: Immediately return the animals to the activity chambers and record locomotor activity for an additional 60-90 minutes.[5][6]
-
-
Data Analysis:
-
Locomotor activity is typically quantified as the total distance traveled (in cm) or the number of beam breaks.
-
Data is often binned into 5- or 10-minute intervals to analyze the time course of the drug effects.
-
Statistical analysis is performed using appropriate methods, such as a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare individual groups. A p-value of < 0.05 is typically considered statistically significant.
-
Mandatory Visualizations
References
- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. b-neuro.com [b-neuro.com]
- 6. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. storage.imrpress.com [storage.imrpress.com]
Application Notes and Protocols for Novel Object Recognition (NOR) Test with VU6024578 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the novel object recognition (NOR) test in rodents to assess the pro-cognitive effects of VU6024578, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), particularly in a model of N-methyl-D-aspartate (NMDA) receptor hypofunction-induced cognitive impairment.
Introduction
The novel object recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory, specifically recognition memory, in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. Cognitive deficits, such as those observed in psychiatric and neurological disorders, can be modeled in rodents by administering pharmacological agents like the NMDA receptor antagonist MK-801. This compound is a potent and selective mGlu1 PAM that has shown efficacy in reversing cognitive deficits in preclinical models.[1][2] This document outlines the experimental procedures for inducing a cognitive deficit with MK-801 and assessing the therapeutic potential of this compound using the NOR test.
Quantitative Data Summary
The following table summarizes the quantitative data from a study evaluating the effect of this compound on MK-801-induced deficits in the novel object recognition test in rats. The data is presented as the discrimination index (DI), which is a measure of recognition memory. A lower DI indicates a cognitive deficit.
| Treatment Group | Dose (mg/kg) | Route of Administration | Discrimination Index (DI) |
| Vehicle | - | p.o. | ~0.35 |
| MK-801 | 0.5 | i.p. | ~0.05 |
| MK-801 + this compound | 1 | p.o. | ~0.10 |
| MK-801 + this compound | 3 | p.o. | ~0.20 |
| MK-801 + this compound | 10 | p.o. | ~0.35 |
Note: The Discrimination Index values are estimated from the graphical data presented in the source publication.[1] The minimum effective dose (MED) of this compound to reverse the MK-801-induced deficit was reported as 10 mg/kg, p.o.[1][2]
Experimental Protocols
This section provides a detailed methodology for the novel object recognition test with the administration of this compound and MK-801.
Materials and Apparatus
-
Test Arena: A square open-field box (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material that is easy to clean.
-
Objects: Two sets of identical objects that are different in shape, color, and texture. The objects should be heavy enough that the animals cannot displace them and should be made of a material that is easy to clean (e.g., plastic, metal, or glass).
-
Animal Subjects: Adult male Sprague-Dawley rats.
-
This compound: To be dissolved in a suitable vehicle for oral administration (e.g., 10% Tween 80 in water).[1]
-
MK-801: To be dissolved in saline for intraperitoneal injection.
-
Video Recording and Analysis System: A camera mounted above the test arena to record the sessions for later scoring.
Experimental Procedure
The NOR protocol consists of three phases: habituation, training (familiarization), and testing.
Phase 1: Habituation (Day 1)
-
Gently place each rat individually into the empty test arena.
-
Allow the animal to freely explore the arena for 10 minutes.
-
After 10 minutes, return the rat to its home cage.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Phase 2: Training (Familiarization) (Day 2)
-
Drug Administration:
-
Administer this compound (or its vehicle) orally (p.o.).
-
Approximately 30 minutes after this compound administration, administer MK-801 (or saline) via intraperitoneal (i.p.) injection. The training phase should begin approximately 30 minutes after the MK-801 injection.[3]
-
-
Place two identical objects (e.g., two identical cubes) in the test arena at a designated distance from the walls and from each other.
-
Gently place the rat into the arena, facing away from the objects.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the total time the animal spends actively exploring each object (sniffing, touching with the nose or paws).
-
After the training session, return the rat to its home cage.
Phase 3: Testing (Day 2)
-
This phase is conducted after a specific retention interval (e.g., 1-2 hours) following the training phase.
-
In the test arena, replace one of the familiar objects with a novel object. The position of the remaining familiar object and the novel object should be counterbalanced across animals.
-
Gently place the rat back into the arena, facing away from the objects.
-
Allow the animal to freely explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent actively exploring the familiar object (Tfamiliar) and the novel object (Tnovel).
Data Analysis
The primary measure of recognition memory is the Discrimination Index (DI) , calculated using the following formula:
DI = (Tnovel - Tfamiliar) / (Tnovel + Tfamiliar)
A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI close to zero suggests a lack of recognition.
Visualizations
Signaling Pathway
Caption: mGlu1 Receptor Signaling Pathway.
Experimental Workflow
Caption: Novel Object Recognition Experimental Workflow.
References
- 1. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre- or post-training administration of the NMDA receptor blocker MK-801 impairs object recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of VU6024578 Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU6024578 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1).[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate. This compound has demonstrated efficacy in preclinical models of psychosis and cognition, making it a valuable tool for studying mGlu1 pharmacology.[1][2][3] Due to its hydrophobic nature and low aqueous solubility, proper preparation of stock solutions is critical for accurate and reproducible results in cell-based assays.[1] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in a cell culture setting.
Data Presentation
A summary of the relevant quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 395.4 g/mol | [1] |
| Lipophilicity (xLogP) | 3.9 | [1] |
| Kinetic Solubility (pH 7.4) | 4.1 µM | [1] |
| EC50 (human mGlu1) | 54 nM | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | Inferred from common practice |
| Recommended Stock Concentration | 10 mM | Inferred from common practice |
| Storage of Stock Solution | -20°C or -80°C | Inferred from common practice |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate PPE. If the compound is toxic or of unknown toxicity, perform the weighing inside a chemical fume hood.[4]
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.954 mg of the compound.
-
Calculation:
-
Molecular Weight (MW) = 395.4 g/mol
-
Desired Concentration = 10 mM = 0.01 mol/L
-
Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.01 mol/L x 0.001 L x 395.4 g/mol = 0.003954 g = 3.954 mg
-
-
-
Dissolving the Compound:
-
Transfer the weighed this compound powder into a sterile amber or foil-wrapped microcentrifuge tube to protect it from light.[5]
-
Add the calculated volume of sterile DMSO to the tube. For 3.954 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.[4] Ensure no particulates are visible.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Preparing Working Solutions for Cell Culture
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution in Cell Culture Medium:
-
Prepare serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation of the compound, add the stock solution to the medium while gently swirling the tube containing the medium.[4]
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, and not exceeding 0.5%, to minimize solvent-induced cellular effects.[4][6][7]
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as your highest compound concentration.
-
-
Application to Cells:
-
Add the prepared working solutions to your cell cultures and proceed with your experimental protocol.
-
Mandatory Visualizations
Signaling Pathway
Caption: mGlu1 signaling pathway modulated by this compound.
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emulatebio.com [emulatebio.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: VU6024578 for In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6024578 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). It serves as a valuable research tool for investigating the role of mGlu1 signaling in various physiological and pathological processes, particularly in the context of central nervous system (CNS) disorders.[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission.[1] Preclinical studies in rats have demonstrated its efficacy in models of psychosis and cognitive impairment, suggesting its potential as a therapeutic agent.[1][2][3] These application notes provide detailed protocols for the recommended use of this compound in in vivo rat studies, including dosage information, experimental procedures, and relevant pharmacological data.
Mechanism of Action and Signaling Pathway
This compound allosterically modulates the mGlu1 receptor, a Gq/11 G-protein coupled receptor (GPCR).[4] Upon glutamate binding, mGlu1 receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5][6] This signaling cascade plays a crucial role in modulating synaptic plasticity and neuronal excitability.[5][6] In preclinical models of schizophrenia, potentiation of mGlu1 signaling by PAMs like this compound has been shown to inhibit striatal dopamine (B1211576) release, a key mechanism underlying antipsychotic-like effects.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 6. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update - PMC [pmc.ncbi.nlm.nih.gov]
VU6024578: Application Notes and Protocols for Preclinical Models of Cognitive Deficits
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6024578 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). As a CNS penetrant compound, it serves as a valuable in vivo tool for investigating the therapeutic potential of selective mGlu1 activation in rodent models. Preclinical studies have demonstrated its efficacy in models relevant to psychosis and cognitive deficits, making it a compound of significant interest for schizophrenia research and other neurological disorders characterized by cognitive impairment.[1][2][3] These application notes provide detailed protocols for utilizing this compound in established preclinical models of cognitive dysfunction.
Mechanism of Action
This compound acts as a positive allosteric modulator at the mGlu1 receptor. This means it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[4] The mGlu1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling cascades are crucial for modulating synaptic plasticity, a cellular mechanism underlying learning and memory. By potentiating mGlu1 signaling, this compound can help restore cortical inhibitory tone and improve cognitive performance in models of N-methyl-D-aspartate (NMDA) receptor hypofunction.
Signaling Pathway of mGlu1 Receptor Activation
Caption: mGlu1 Receptor Signaling Pathway Enhanced by this compound.
Data Presentation
The following table summarizes the quantitative data for this compound in key preclinical models.
| Preclinical Model | Species | Effect | Minimum Effective Dose (MED) | Route of Administration |
| Amphetamine-Induced Hyperlocomotion | Rat | Reversal of hyperlocomotion | 3 mg/kg | p.o. |
| MK-801 Induced Disruption of Novel Object Recognition | Rat | Reversal of cognitive deficit | 10 mg/kg | p.o. |
Experimental Protocols
MK-801 Induced Disruption of Novel Object Recognition (NOR) in Rats
This protocol is designed to assess the efficacy of this compound in reversing cognitive deficits induced by the NMDA receptor antagonist, MK-801.
Materials:
-
This compound
-
MK-801 (Dizocilpine)
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)
-
Vehicle for MK-801 (e.g., 0.9% saline)
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture, and heavy enough not to be displaced by the animals.
Experimental Workflow:
Caption: Experimental Workflow for the Novel Object Recognition Task.
Procedure:
-
Habituation (Day 1):
-
Individually place each rat in the empty open field arena for 10 minutes to allow for acclimation.
-
-
Test Day (Day 2):
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or its vehicle.
-
MK-801 Administration: 60 minutes after this compound administration, administer MK-801 (e.g., 0.1-0.2 mg/kg, s.c.) or its vehicle.
-
Familiarization Phase: 30 minutes after MK-801 administration, place the rat in the arena containing two identical objects for a 10-minute exploration period.
-
Retention Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).
-
Test Phase: Place the rat back into the arena, which now contains one of the familiar objects and one novel object. Allow the rat to explore for 5 minutes.
-
Data Collection: Record the time the rat spends actively exploring each object (sniffing or touching with the nose).
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
Expected Outcome: Rats treated with MK-801 and vehicle for this compound are expected to show a DI close to zero, indicating no preference for the novel object. Effective doses of this compound are expected to rescue this deficit, resulting in a significantly higher DI.
Amphetamine-Induced Hyperlocomotion in Rats
This model is used to assess the potential antipsychotic-like properties of this compound by measuring its ability to attenuate the locomotor-stimulant effects of amphetamine.
Materials:
-
This compound
-
d-amphetamine sulfate
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)
-
Vehicle for amphetamine (e.g., 0.9% saline)
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Automated locomotor activity chambers equipped with infrared beams.
Experimental Workflow:
Caption: Experimental Workflow for Amphetamine-Induced Hyperlocomotion.
Procedure:
-
Habituation:
-
On the day prior to testing, place each rat in the locomotor activity chamber for 60 minutes to acclimate.
-
-
Test Day:
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or its vehicle.
-
Amphetamine Administration: 60 minutes after this compound administration, administer d-amphetamine (e.g., 1-2 mg/kg, s.c.) or its vehicle.
-
Data Collection: Immediately after the amphetamine injection, place the rat in the activity chamber and record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 90-120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) and as a cumulative total. Compare the activity of the this compound-treated groups to the amphetamine-only group.
-
Expected Outcome: Rats treated with amphetamine and the this compound vehicle will exhibit a significant increase in locomotor activity compared to vehicle-vehicle treated animals. Effective doses of this compound are expected to significantly attenuate this amphetamine-induced hyperlocomotion.[1][2][3]
Formulation and Administration Notes
-
Formulation: this compound can be formulated as a suspension in 10% Tween 80 in sterile water for oral (p.o.) administration. Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Administration: For oral administration in rats, use a gavage needle. The volume of administration should be calculated based on the animal's body weight (e.g., 5 ml/kg).
Safety and Considerations
-
While this compound is a valuable research tool, it is important to note that further development was halted due to unanticipated adverse events in dogs.[1][2][3] Researchers should be aware of potential off-target effects or species-specific toxicity.
-
As with any in vivo experiment, appropriate animal handling and ethical considerations are paramount. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
The doses provided in these protocols are suggestions based on published literature. It is recommended to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
References
- 1. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Portal [facultyprofiles.vanderbilt.edu]
- 4. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
VU6024578: A Potent and Selective mGluR1 Positive Allosteric Modulator for Investigating Gq-Coupled Signaling Pathways
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU6024578 is a potent, selective, and CNS-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). As a member of the Class C G-protein coupled receptors (GPCRs), mGluR1 plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its activation initiates a canonical Gq/11 signaling cascade, leading to the hydrolysis of phosphoinositides and subsequent mobilization of intracellular calcium. This compound enhances the receptor's response to the endogenous agonist glutamate, making it an invaluable tool for elucidating the intricate mechanisms of mGluR1 signaling in both health and disease. This document provides detailed application notes and experimental protocols for the use of this compound in investigating mGluR1-mediated signal transduction.
Mechanism of Action
This compound functions as a positive allosteric modulator, binding to a topographically distinct site from the orthosteric glutamate-binding site on the mGluR1 protein. This allosteric binding potentiates the receptor's response to glutamate, resulting in a leftward shift of the glutamate concentration-response curve and an increase in the maximal efficacy of the agonist.[1] this compound itself does not possess intrinsic agonist activity but rather amplifies the physiological signaling of mGluR1 in the presence of glutamate. This property makes it an excellent tool for studying the physiological consequences of enhanced mGluR1 signaling without directly activating the receptor in a non-physiological manner.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 395.4 g/mol | [2] |
| xLogP | 3.9 | [2] |
| Kinetic Solubility (pH 7.4) | 4.1 µM | [2] |
In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
| mGluR1 PAM EC50 | Human | 54 nM | [2] |
| Rat | 46 nM | [2] | |
| Maximal Potentiation (% Glumax) | Human | 83% | [2] |
| Rat | 124% | [2] | |
| Selectivity | mGluR2,3,4,5,7,8 | Inactive (>30 µM) | [2] |
In Vivo Pharmacokinetics of this compound (Rat)
| Parameter | Route | Value | Reference |
| Brain Penetration (Kp) | IV | 0.99 | [2] |
| Unbound Brain Penetration (Kp,uu) | IV | 0.82 | [2] |
| Minimum Effective Dose (Amphetamine-induced hyperlocomotion) | p.o. | 3 mg/kg | [2] |
| Minimum Effective Dose (MK-801 induced novel object recognition disruption) | p.o. | 10 mg/kg | [2] |
Signaling Pathways and Experimental Workflows
Caption: mGluR1 Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay using a FLIPR Instrument
This protocol is designed to determine the potency and efficacy of this compound as an mGluR1 PAM by measuring intracellular calcium mobilization in a high-throughput format.
Materials:
-
mGluR1-expressing cells (e.g., T-REx-293 stable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
L-Glutamate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Calcium 6)
-
384-well black-walled, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating:
-
The day before the assay, plate mGluR1-expressing cells into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions in the assay buffer.
-
Aspirate the culture medium from the cell plates and add 20 µL of the dye solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare stock solutions of L-glutamate in assay buffer to achieve final concentrations of EC₂₀ and EC₈₀ (pre-determined for the specific cell line).
-
-
FLIPR Assay (Triple-Add Protocol):
-
Place the cell plate and compound plates into the FLIPR instrument.
-
First Addition: Add this compound (or vehicle) to the wells and measure the baseline fluorescence for 2-5 minutes. This step assesses any intrinsic agonist activity of the compound.
-
Second Addition: Add an EC₂₀ concentration of L-glutamate to the wells and measure the fluorescence for 3-5 minutes. This step measures the potentiating effect of this compound.
-
Third Addition: Add an EC₈₀ concentration of L-glutamate to the wells and measure the fluorescence for 2-3 minutes. This step determines the maximal response of the system.
-
-
Data Analysis:
-
The fluorescence signal is typically measured as the peak response minus the baseline.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal potentiation.
-
Protocol 2: Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream product of PLC activation, to quantify mGluR1 signaling.
Materials:
-
mGluR1-expressing cells
-
[³H]-myo-inositol
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
LiCl
-
This compound
-
L-Glutamate
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling:
-
Plate mGluR1-expressing cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating them overnight in inositol-free medium containing [³H]-myo-inositol (0.5 µCi/mL).
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add this compound (or vehicle) and incubate for a further 15 minutes.
-
Stimulate the cells with L-glutamate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 30 minutes.
-
Neutralize the samples with KOH.
-
Separate the total inositol phosphates from free [³H]-myo-inositol using Dowex AG1-X8 anion-exchange chromatography.
-
-
Quantification:
-
Elute the [³H]-IPs from the resin and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the accumulation of [³H]-IPs as a percentage of the total radioactivity incorporated into the lipids.
-
Compare the glutamate-stimulated IP accumulation in the presence and absence of this compound.
-
Protocol 3: Electrophysiological Recording of Synaptic Transmission
This protocol describes how to use this compound to investigate the modulation of synaptic transmission in brain slices.
Materials:
-
Rodent brain slices (e.g., hippocampus or cerebellum)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
L-Glutamate or a synaptic stimulus
-
Patch-clamp electrophysiology setup
Procedure:
-
Slice Preparation:
-
Prepare acute brain slices from the region of interest using a vibratome.
-
Allow the slices to recover in oxygenated aCSF for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Obtain whole-cell patch-clamp recordings from a neuron of interest.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).
-
-
Compound Application:
-
Bath-apply this compound at the desired concentration and record the synaptic activity.
-
Observe changes in the amplitude, frequency, or kinetics of the synaptic currents.
-
-
Data Analysis:
-
Compare the synaptic parameters before and after the application of this compound.
-
To confirm the PAM effect, the potentiation of submaximal responses to exogenously applied glutamate can also be measured.
-
Conclusion
This compound is a powerful and selective tool for probing the function and signaling of mGluR1. The protocols provided herein offer a starting point for researchers to investigate the role of mGluR1 in various physiological and pathological processes. The ability of this compound to selectively enhance endogenous glutamatergic signaling makes it an ideal pharmacological instrument for dissecting the complexities of mGluR1-mediated neurotransmission and its downstream consequences.
References
Troubleshooting & Optimization
troubleshooting VU6024578 solubility issues in aqueous buffer
Welcome to the technical support center for VU6024578. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1).[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. It is a tool compound used in preclinical research for psychosis and cognition.[1]
Q2: Why is my this compound solution precipitating when I dilute it in aqueous buffer?
This is a common issue due to the low aqueous solubility of this compound. The compound is hydrophobic, as indicated by its high partition coefficient (xLogP = 3.9).[1] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the solubility limit of the compound in the final solution is often exceeded, causing it to precipitate. This is referred to as exceeding the kinetic solubility.[2]
Q3: What is the reported aqueous solubility of this compound?
The kinetic solubility of this compound in an aqueous buffer at pH 7.4 has been determined to be 4.1 µM.[1] It's important to note that kinetic solubility can sometimes be an overestimation of the true thermodynamic (or equilibrium) solubility.[3]
Q4: What is the difference between kinetic and thermodynamic solubility?
-
Kinetic solubility is measured by diluting a concentrated DMSO stock of the compound into an aqueous buffer and observing the concentration at which precipitation first occurs. This measurement is rapid and suitable for high-throughput screening.[2][4]
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution with an excess of solid material. It is a more accurate measure of a compound's true solubility and is typically determined using the shake-flask method, which requires longer incubation times to reach equilibrium.[2][3][4]
Q5: What solvents are recommended for making a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its strong solubilizing power for hydrophobic compounds.
Physicochemical and Solubility Data
The table below summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 395.4 g/mol | [1] |
| xLogP (Lipophilicity) | 3.9 | [1] |
| Kinetic Solubility (pH 7.4) | 4.1 µM | [1] |
| FaSSIF Solubility | 2.5 µM | [1] |
| FaSSGF Solubility | 2.5 µM | [1] |
FaSSIF: Fasted State Simulated Intestinal Fluid FaSSGF: Fasted State Simulated Gastric Fluid
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
-
Possible Cause: The kinetic solubility of this compound in the aqueous buffer has been exceeded.
-
Solutions:
-
Lower the Final Concentration: The most direct solution is to work with a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.1% for sensitive neuronal cells, and not exceeding 0.5% for most cell lines. Perform a vehicle control to assess the effect of DMSO on your specific system.
-
Use a Co-solvent: In some instances, including a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final buffer can improve solubility.
-
Incorporate a Surfactant: Adding a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to your aqueous buffer can help maintain the compound in solution by forming micelles.
-
Issue 2: Solution becomes cloudy over time during the experiment.
-
Possible Cause: The compound is slowly precipitating out of a supersaturated solution. This can be influenced by temperature changes or interactions with other components in the assay medium.
-
Solutions:
-
Maintain Constant Temperature: Ensure a stable temperature throughout your experiment.
-
Reduce Incubation Time: If the experimental design allows, consider reducing the incubation period.
-
Re-evaluate Buffer Composition: Check for any components in your assay buffer that might be promoting precipitation.
-
Issue 3: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Poor solubility is leading to an inaccurate and inconsistent effective concentration of the inhibitor at the cellular level.
-
Solutions:
-
Visual Inspection: Before and after the experiment, carefully inspect your assay plates under a microscope for any signs of precipitation.
-
Perform a Solubility Test in Your Specific Medium: Use the kinetic solubility protocol provided below to determine the solubility limit of this compound in your specific cell culture medium, which can differ from standard buffers.
-
Serial Dilution: When preparing your working solutions, perform a serial dilution of the DMSO stock directly into the final aqueous buffer rather than a single large dilution step. This can sometimes help prevent immediate precipitation.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol provides a step-by-step method for preparing this compound for in vitro experiments, minimizing solubility issues.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Final aqueous buffer (e.g., cell culture medium, PBS)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound needed for your desired stock concentration and volume (M.W. = 395.4 g/mol ). For example, for 1 mL of a 10 mM stock, weigh out 0.3954 mg of this compound.
-
Add the appropriate volume of 100% DMSO to the solid compound.
-
Vortex vigorously until the compound is completely dissolved. This is your primary stock solution. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to make an intermediate dilution from your primary stock in 100% DMSO.
-
-
Prepare Final Working Solution (Serial Dilution Method):
-
Warm your final aqueous buffer (e.g., cell culture medium) to the experimental temperature (e.g., 37°C).
-
To minimize precipitation, add the DMSO stock to the aqueous buffer and mix immediately. Crucially, the final DMSO concentration should be kept below 0.5%, and for neuronal cultures, at or below 0.1% is strongly recommended.
-
Example for a 10 µM final concentration with 0.1% DMSO:
-
Prepare a 10 mM stock in 100% DMSO (1000x the final concentration).
-
Add 1 µL of the 10 mM DMSO stock to 999 µL of your pre-warmed aqueous buffer.
-
Vortex or pipette mix immediately and thoroughly.
-
-
-
Vehicle Control:
-
Always prepare a vehicle control that contains the same final concentration of DMSO as your experimental samples.
-
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the standard procedure to determine the equilibrium solubility of this compound.[3][4]
Materials:
-
This compound (solid powder)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial. Ensure there is enough solid that some remains undissolved at the end of the experiment.
-
Add a known volume of the desired aqueous buffer to the vial.
-
-
Equilibration:
-
Tightly cap the vial and place it in a shaking incubator.
-
Incubate at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period to reach equilibrium (typically 24-72 hours).[3]
-
-
Phase Separation:
-
After incubation, let the vials stand to allow the excess solid to sediment.
-
Carefully remove a sample of the supernatant. Separate the dissolved compound from the solid by either centrifugation at high speed or by filtering the supernatant through a low-binding 0.45 µm filter.
-
-
Quantification:
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.
-
The resulting concentration is the thermodynamic solubility.
-
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A workflow for troubleshooting initial solubility issues with this compound.
Simplified mGlu1 Signaling Pathway
Caption: Canonical and related signaling pathways activated by the mGlu1 receptor.
References
optimizing VU6024578 concentration for in vitro experiments
Welcome to the technical support center for VU6024578. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1).[1][2] It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This potentiation occurs through binding to an allosteric site on the receptor, distinct from the glutamate binding site.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing a high-concentration stock solution of this compound, it is recommended to use an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the use of anhydrous, high-purity DMSO to prevent compound degradation.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to maintain the DMSO concentration at or below 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent, with some sensitive cell lines showing toxic effects at concentrations as low as 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.
Q4: What are the known off-target effects of this compound?
A4: A lead profiling screen of this compound against a panel of 80 G protein-coupled receptors (GPCRs), ion channels, and transporters showed a relatively clean profile.[1] However, some off-target binding was observed, most notably at the peripheral benzodiazepine (B76468) receptor (BZD), now known as the translocator protein, where it acted as a functional antagonist with an IC50 of 207 nM.[1] Minor interactions were also noted with the EP4, 5-HT1A, and 5-HT2B receptors.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Possible Cause 1: Low Aqueous Solubility. this compound has low kinetic solubility at neutral pH (4.1 μM at pH 7.4).[1] Your final concentration may be exceeding its solubility limit in the aqueous cell culture medium.
-
Solution: Perform a serial dilution of your this compound stock solution in your cell culture medium to experimentally determine the highest concentration that remains soluble. Visually inspect for any precipitate under a microscope.
-
-
Possible Cause 2: Rapid Solvent Polarity Shift. Adding a concentrated DMSO stock solution directly to the aqueous medium can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.
-
Solution: Add the stock solution dropwise to pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual introduction can help maintain solubility.
-
-
Possible Cause 3: Temperature Fluctuations. Changes in temperature can affect compound solubility. Moving media between cold storage and a 37°C incubator can sometimes cause precipitation.
-
Solution: Ensure that your complete medium containing this compound is fully equilibrated to 37°C before adding it to your cells.
-
Issue 2: No Observed Effect in a Functional Assay
-
Possible Cause 1: Suboptimal Compound Concentration. The effective concentration of this compound can vary depending on the cell line, receptor expression level, and the concentration of glutamate in the assay.
-
Solution: Perform a concentration-response curve for this compound to determine the optimal EC50 in your specific assay system. It is recommended to test a wide range of concentrations, for example, from 1 nM to 10 µM.
-
-
Possible Cause 2: Insufficient Glutamate Concentration. As a PAM, this compound requires the presence of an orthosteric agonist like glutamate to exert its effect.
-
Solution: Ensure that you are co-applying this compound with a concentration of glutamate that produces a submaximal response (e.g., EC20). This will allow for a clear window to observe the potentiating effect of the PAM.
-
-
Possible Cause 3: Low Receptor Expression. The cell line used may not express a sufficient level of mGlu1 receptors to produce a detectable signal.
-
Solution: Verify the expression of mGlu1 receptors in your cell line using techniques such as Western blotting, qPCR, or immunofluorescence. Consider using a cell line known to express high levels of mGlu1 or a recombinant cell line overexpressing the receptor.
-
Issue 3: High Background or Non-specific Effects
-
Possible Cause 1: Cytotoxicity at High Concentrations. At high concentrations, this compound may exhibit off-target effects or cellular toxicity, leading to confounding results in your assay.
-
Solution: Determine the cytotoxicity of this compound in your cell line using a cell viability assay. Always run your functional assays at concentrations below the cytotoxic threshold.
-
-
Possible Cause 2: Vehicle (DMSO) Effects. The solvent used to dissolve this compound may have its own biological effects on the cells.
-
Solution: Always include a vehicle control in your experiments with the same final concentration of DMSO as your highest this compound concentration. This will help you to differentiate the effects of the compound from those of the solvent.
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Receptor | Potency (EC50) | Emax (% Glutamate max) | Reference |
| Human mGlu1 | 54 nM | 83% | [1] |
| Rat mGlu1 | 46 nM | 124% | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 395.4 g/mol | [1] |
| xLogP | 3.9 | [1] |
| Kinetic Solubility (pH 7.4) | 4.1 µM | [1] |
| hERG IC50 | > 10 µM | [1] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate in a water bath for a few minutes to ensure complete dissolution. Visually inspect the solution for any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
2. mGlu1 Functional Assay (Calcium Mobilization)
This protocol is a general guideline for a calcium mobilization assay in a cell line endogenously or recombinantly expressing mGlu1.
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for the recommended time at 37°C.
-
Washing: Gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer at 2x the final desired concentration. Also, prepare a 2x solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20).
-
Assay:
-
Place the 96-well plate in a fluorescence plate reader capable of kinetic reading.
-
Add the 2x this compound solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Add the 2x glutamate solution to initiate the reaction.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the response for each concentration of this compound and plot a concentration-response curve to determine the EC50.
3. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Plating: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
Visualizations
Caption: Simplified mGlu1 signaling pathway.
Caption: General experimental workflow for in vitro testing.
References
potential off-target effects of VU6024578 to consider
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of VU6024578, a potent and selective mGlu1 positive allosteric modulator (PAM). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and selectivity profile of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). It displays high potency for human, rat, mouse, and dog mGlu1 receptors.[1] In broad screening panels, it has been shown to be highly selective, with no activity (>30 µM) at other mGlu receptors, including subtypes mGlu2, mGlu3, mGlu4, mGlu5, mGlu7, and mGlu8.[1][2]
Q2: What are the known off-target interactions for this compound?
A2: An ancillary pharmacology screen of 80 GPCRs, ion channels, and transporters identified several off-target interactions at a concentration of 10 µM. The most significant of these is functional antagonist activity at the peripheral benzodiazepine (B76468) receptor (BZD), now known as the translocator protein (TSPO).[1] Other G-protein coupled receptors (GPCRs) that showed moderate radioligand displacement include the prostaglandin (B15479496) E2 receptor EP4 subtype and the serotonin (B10506) 1A (5-HT1A) receptor.[1] See the data summary table below for quantitative details.
Q3: Were any adverse effects (AEs) observed in preclinical studies?
A3: Yes. While this compound was well-tolerated in rats at high exposures, unanticipated adverse events were observed in dog toxicology studies.[1][3] Following a 0.5 mg/kg intravenous dose in male beagle dogs, transient gastrointestinal salivation and rigidity were observed.[1] These effects occurred rapidly (1-3 minutes post-dose) and subsided, but they prevented further clinical consideration of the compound.[1]
Q4: Are the observed adverse effects in dogs due to on-target (mGlu1) or off-target activity?
A4: The origin of the adverse effects in dogs is not definitively established. The plasma exposure at which the AEs occurred was equivalent to the in vitro EC50 for dog mGlu1, suggesting a possible on-target, mechanism-based toxicity specific to that species.[1] However, the known off-target profile, particularly its interaction with the translocator protein (TSPO), cannot be ruled out as a contributing factor without further investigation. A different mGlu1 PAM chemotype did not produce these AEs, but the compound did not achieve sufficient plasma exposure to fully test the on-target hypothesis.[1]
Troubleshooting Guide
Q: I am observing unexpected in vivo effects (e.g., rigidity, salivation, sedation) in my experiments with this compound. How can I determine if this is an on-target or off-target effect?
A: Investigating unexpected in vivo findings requires a systematic approach to differentiate between on-target pharmacology, off-target pharmacology, and chemotype-specific toxicity.
Step 1: Review the Off-Target Profile First, compare your observed phenotype to the known effects of the identified off-targets:
-
Translocator Protein (TSPO) Antagonism: TSPO is involved in mitochondrial function, steroidogenesis, and neuroinflammation.[4][5] Depending on the experimental context, antagonism could lead to subtle changes in cellular metabolism or inflammatory responses.
-
EP4 Receptor Interaction: The EP4 receptor is involved in inflammation and smooth muscle relaxation.[6] Unintended activity at this receptor could manifest in cardiovascular or inflammatory changes.
-
5-HT1A Receptor Interaction: The 5-HT1A receptor is a key central nervous system target that modulates mood and anxiety. Off-target activity could lead to behavioral changes.[7]
Step 2: Conduct Control Experiments To dissect the cause, consider the following experimental controls:
-
Use a Structurally Unrelated mGlu1 PAM: If the unexpected effect is recapitulated with a tool compound from a different chemical series, it strengthens the hypothesis of an on-target effect. If the effect is unique to this compound, it points toward an off-target or chemotype-specific liability.
-
Pre-treatment with an mGlu1 Antagonist/NAM: If the adverse effect is mediated by mGlu1, it should be blocked by pre-administration of a selective mGlu1 negative allosteric modulator (NAM) or a competitive antagonist.
-
Pre-treatment with an Off-Target Antagonist: If you hypothesize the effect is due to one of the known off-targets (e.g., 5-HT1A), you can attempt to block the effect by pre-treating with a selective antagonist for that receptor.
Step 3: In Vitro Functional Assays Characterize the activity of this compound in functional assays for the potential off-targets using cell lines relevant to your in vivo model (e.g., canine cells if investigating dog-specific effects). This will confirm whether this compound acts as an agonist, antagonist, or modulator at these targets under your experimental conditions.
Below is a suggested workflow for troubleshooting these unexpected effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
managing adverse events of VU6024578 observed in canines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGlu1 positive allosteric modulator (PAM), VU6024578. The information provided is based on preclinical findings and is intended to assist in managing and interpreting adverse events observed in canine studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGlu1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. This mechanism is being explored for its therapeutic potential in conditions like schizophrenia and cognitive deficits.[3][4]
Q2: What are the known adverse events (AEs) of this compound in canines?
A2: Unanticipated adverse events were observed in dogs, which ultimately halted its development as a clinical candidate.[1][2][3] The primary AEs reported in male beagle dogs were gastrointestinal (GI) salivation and muscular rigidity.[1] These events were acute, occurring within 1-3 minutes after intravenous administration, coinciding with the maximum plasma concentration (Cmax).[1]
Q3: At what dose or exposure level were these adverse events observed?
A3: The adverse events in dogs were noted at a plasma exposure level equivalent to the in vitro EC50 of the compound.[1] Specifically, these events were observed following an intravenous dose of 0.5 mg/kg.[1]
Q4: How long do the adverse events last and what is the typical course of recovery?
A4: The observed adverse events (salivation and rigidity) were transient. They reportedly subsided, and the animals returned to normal, allowing for the completion of a 24-hour pharmacokinetic study.[1]
Q5: Are these adverse events thought to be on-target or off-target effects?
A5: The rapid onset of the adverse events at a pharmacologically relevant exposure suggests a possible mechanism-based (on-target) toxicity.[1] This hypothesis is further supported by the observation of adverse events with another mGlu1 PAM from a distinct chemotype, VU6033685/BI1752, which produced AEs in both rats and dogs.[5][6] This suggests that the AEs may be related to the potentiation of mGlu1 signaling.
Troubleshooting Guide
Issue: Rapid Onset of Salivation and/or Muscular Rigidity Post-Dose
-
Identification: Immediately following intravenous administration of this compound, the canine subject exhibits excessive salivation and/or increased muscle tone or rigidity.[1] This is the hallmark adverse event profile reported for this compound in dogs.
-
Immediate Actions & Management:
-
Cease Administration: If the infusion is ongoing, stop it immediately.
-
Ensure Safety: Position the animal to prevent injury, particularly if rigidity is severe. Ensure the airway is clear, especially with hypersalivation.
-
Monitor Vital Signs: Closely monitor heart rate, respiratory rate, and body temperature.
-
Supportive Care: As the adverse events have been reported to be transient, supportive care is the primary management strategy.[1] This includes keeping the animal comfortable and safe under close observation until the symptoms resolve.
-
Documentation: Record the time of onset, duration, and severity of all clinical signs. This information is critical for data analysis and reporting.
-
-
Follow-up and Data Interpretation:
-
The occurrence of these AEs is a known liability of this compound in canines and may represent a dose-limiting toxicity.[1]
-
Researchers should consider these effects when designing future experiments, potentially exploring lower dose levels if feasible for the study objectives.
-
Given that these AEs prevented further development of the compound for clinical use, any occurrence should be considered a significant finding.[1][2][3]
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic data for this compound in canines.
Table 1: Pharmacokinetic Parameters of this compound in Male Beagle Dogs (0.5 mg/kg IV)
| Parameter | Value | Unit |
| Clearance (CLp) | 5.4 | mL/min/kg |
| Half-life (t1/2) | 3.6 | h |
| Volume of Distribution (Vss) | 0.92 | L/kg |
| Initial Total Plasma Concentration (C0) | 2.05 | µM |
| Initial Unbound Plasma Concentration | 80 | nM |
Data sourced from:[1]
Table 2: In Vitro Potency and Plasma Protein Binding
| Parameter | Value | Species |
| mGlu1 EC50 | 72 | Dog |
| Fraction Unbound in Plasma (fu) | 0.039 | Dog |
Data sourced from:[1]
Experimental Protocols
The referenced studies primarily focused on the discovery and initial characterization of this compound. Detailed protocols for managing the observed adverse events were not published, as the AEs were noted as a study outcome that halted further investigation in canines. The primary "management" was observation and allowing the transient effects to subside.[1]
Protocol: Intravenous Pharmacokinetic Study in Male Beagle Dogs
-
Animal Model: Male beagle dogs (n=3).[1]
-
Dose Administration: this compound administered as a single intravenous dose of 0.5 mg/kg.[1]
-
Blood Sampling: Serial blood samples collected over a 24-hour period to determine the pharmacokinetic profile.
-
Clinical Observation: Continuous monitoring for any adverse events, particularly in the immediate post-dose period. Veterinary staff observed for signs of GI distress (salivation) and changes in muscle tone (rigidity).[1]
-
Data Analysis: Plasma concentrations of this compound were measured at each time point to calculate parameters such as clearance, half-life, and volume of distribution.
Visualizations
Signaling Pathway of mGlu1 Receptor Activation
Caption: Proposed signaling pathway for mGlu1 receptor activation potentiated by this compound.
Experimental Workflow for Canine IV PK Study and AE Monitoring
Caption: Logical workflow for managing adverse events during canine pharmacokinetic studies.
References
- 1. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Further Optimization of the mGlu1 PAM this compound/BI02982816: Discovery and Characterization of VU6033685 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further Optimization of the mGlu1 PAM this compound/BI02982816: Discovery and Characterization of VU6033685 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in VU6024578 Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in behavioral assays involving VU6024578.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound and sources of experimental variability.
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and CNS-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1).[1][2] As a PAM, it does not activate the mGlu1 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[1] The activation of mGlu1 has been linked to antipsychotic-like effects and the modulation of dopamine (B1211576) release, a mechanism that appears to be dependent on the co-activation of the M4 muscarinic receptor.[3][4] this compound is considered a best-in-class in vivo tool for studying the selective activation of mGlu1 in rodents.[2][4]
Q2: What are the most common sources of variability in rodent behavioral assays?
A2: Variability in rodent behavioral testing is a significant challenge and can stem from three main categories: animal-related factors, environmental factors, and procedural or experimenter-induced factors.[5] Genetic variation, environmental conditions, and the interaction between genes and the environment are major contributors to variability.[6] Even subtle and often overlooked details, such as the experimenter's gender, the scent of their soap, or background noise, can significantly influence outcomes.[6][7][8]
Q3: How can I minimize variability related to the experimental animals?
A3: Controlling for animal-specific factors is critical.
-
Strain and Sex: Use a consistent strain and sex for all animals within a study, as these are well-known considerations that affect behavior.[6][9] If using females, be aware that the estrous cycle can significantly impact performance on various assays, and it may be beneficial to control for and document the cycle stage at the time of testing.[6][7]
-
Genetics: Even within inbred strains, genetic drift can occur.[5] Source animals from a reliable vendor and report the specific substrain used.
-
Social Environment: Rodents form social hierarchies within their cages, which can lead to increased stress and anxiety-like behaviors in subordinate animals, adding to variability.[5][8] House animals consistently and consider the potential effects of social hierarchy in your data analysis.
-
Health Status: Ensure all animals are healthy and free from any conditions that could non-specifically affect performance, such as impaired locomotion or sensory deficits.[8]
Q4: How can I minimize variability related to the experimental environment?
A4: The environment in both the vivarium and the testing laboratory can introduce significant variability.
-
Housing and Husbandry: Maintain consistent housing conditions, including cage density, enrichment, and light-dark cycles.[9] Be aware that procedures that seem trivial, such as marking animals for identification, can influence their long-term behavior.[9]
-
Testing Conditions: Standardize the physical properties of the testing room, including lighting, temperature, and ambient noise.[8] Be mindful of external stimuli like thunderstorms, construction, or even changes in personnel traffic in the facility, as these can affect rodent behavior.[6]
-
Olfactory Cues: Mice are highly sensitive to smells. Avoid using strongly scented perfumes, soaps, or deodorants during testing.[7] Pheromones from other animals, particularly those of the opposite sex, can also alter behavior.[7]
Q5: How can I minimize variability related to the experimenter and experimental procedures?
A5: The experimenter is one of the greatest sources of variability.[6]
-
Handling: Gentle and consistent handling techniques are crucial. Familiarizing the animals with the experimenter can lead to more consistent behavior compared to rats unfamiliar with the handler.[6]
-
Automation: Whenever possible, use automated testing systems to reduce direct human contact and interaction, which can increase reproducibility.[5]
-
Protocol Standardization: Strictly standardize all aspects of the experimental protocol. This includes the duration of habituation, the inter-trial intervals, and the specific parameters of the testing apparatus.[8]
-
Experimenter Consistency: Ideally, a single experimenter should conduct all behavioral testing for a given study. If multiple experimenters are necessary, ensure they are all trained on the exact same protocols and consider analyzing the experimenter as a potential variable.[6]
Section 2: Troubleshooting Guide
High variability can obscure the true effects of this compound. Use the following flowchart and guide to diagnose and address potential sources of inconsistency in your behavioral data.
Caption: Troubleshooting flowchart for identifying sources of experimental variability.
Troubleshooting Q&A
-
Problem: My results are inconsistent between different groups of animals tested on different days.
-
Possible Cause: Environmental or procedural drift.
-
Solution: Ensure the testing room conditions (lighting, sound, temperature) are identical for every session.[8] Confirm that testing is performed at the same time of day for all cohorts to control for circadian rhythm effects.[9] Verify that the same, calibrated equipment is used for all tests.
-
-
Problem: I see a large spread of data points within a single treatment group.
-
Possible Cause: Inconsistent animal state or handling.
-
Solution: Review your handling procedures to ensure they are gentle and consistent across all animals.[6] For female rodents, consider tracking the estrous cycle, as different phases can influence behavior.[7] Evaluate the social hierarchy in home cages, as stress from social status can be a major confounder.[5]
-
-
Problem: The effect of this compound is not replicating a previous study, despite using the same dose.
-
Possible Cause: Differences in animal strain, procedure, or experimenter.
-
Solution: Confirm the exact substrain of the rodent model, as this is a critical variable. Review the habituation and testing protocols in detail; small variations in timing or apparatus can alter results. The experimenter themself is a significant variable; differences in handling or even olfactory cues can influence animal behavior.[6]
-
Section 3: Data Presentation & Experimental Protocols
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vivo Efficacy and Pharmacokinetics of this compound in Rats
| Parameter | Value | Assay Context | Reference |
|---|---|---|---|
| Minimum Effective Dose (MED) | 3 mg/kg, p.o. | Amphetamine-Induced Hyperlocomotion | [2][4] |
| Minimum Effective Dose (MED) | 10 mg/kg, p.o. | MK-801 Induced Novel Object Recognition Deficit | [2][4] |
| Oral Bioavailability (%F) | 100% | Pharmacokinetic Study | [4] |
| Time to Max Concentration (Tmax) | 2 hours | Pharmacokinetic Study | [4] |
| Brain Penetration (Kp) | 0.99 | Pharmacokinetic Study | [4] |
| Unbound Brain Penetration (Kp,uu) | 0.82 | Pharmacokinetic Study |[4] |
Table 2: Key Factors Contributing to Variability in Rodent Behavioral Assays
| Category | Factor | Key Considerations | Reference |
|---|---|---|---|
| Animal | Strain / Substrain | Different strains have different behavioral baselines. | [6][9] |
| Sex | Significant behavioral differences exist between males and females. | [6] | |
| Estrous Cycle | Hormonal fluctuations in females affect anxiety, learning, and memory. | [6][7] | |
| Social Hierarchy | Subordinate animals may exhibit higher stress and anxiety. | [5][8] | |
| Environment | Housing Conditions | Isolation or enrichment can alter behavioral phenotypes. | [9] |
| Sensory Stimuli | Inconsistent light, noise, or odors can confound results. | [7][8] | |
| Time of Day | Circadian rhythms influence locomotor activity and cognition. | [9] | |
| Procedural | Experimenter | Handling, gender, and even scent can influence animal behavior. | [5][6][7] |
| Habituation | Insufficient or inconsistent habituation increases novelty-induced stress. | [8] |
| | Test Protocol | Minor deviations in timing, apparatus, or scoring can alter data. |[8] |
Experimental Protocols
The following are generalized methodologies for key experiments involving this compound. Researchers should adapt these to their specific laboratory conditions and institutional guidelines.
Protocol 1: Amphetamine-Induced Hyperlocomotion (AHL) Assay
This assay is used to evaluate the potential antipsychotic-like properties of a compound by measuring its ability to reverse the hyperlocomotor activity induced by a psychostimulant like amphetamine.[10]
-
Acclimation: Allow animals to acclimate to the facility for at least one week before testing.
-
Habituation: On the day of testing, place individual animals into the open-field arenas (e.g., 40x40 cm chambers) and allow them to habituate for 30-60 minutes.
-
Administration:
-
Administer the vehicle or this compound (e.g., at 1, 3, 10 mg/kg) via the desired route (e.g., oral gavage, p.o.).
-
Return the animals to their home cage for the appropriate pretreatment time (e.g., 60-90 minutes, allowing for Tmax).
-
-
Stimulant Challenge: Administer amphetamine (e.g., 0.75 mg/kg, s.c.) to all animals.[10]
-
Testing: Immediately after the amphetamine injection, place the animals back into the open-field arenas.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, beam breaks) using an automated tracking system for 60-90 minutes.
-
Analysis: Compare locomotor activity between vehicle-treated and this compound-treated groups. A significant reduction in amphetamine-induced activity suggests antipsychotic-like efficacy.
Protocol 2: Novel Object Recognition (NOR) Assay
The NOR task assesses recognition memory and is sensitive to deficits induced by NMDA receptor antagonists like MK-801, providing a model for cognitive impairment.[2][4]
-
Habituation: For 2-3 days prior to testing, handle each animal for 1-2 minutes. On the day before the test, allow each animal to freely explore the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes.
-
Administration: On the testing day, administer the vehicle or this compound (e.g., at 3, 10, 30 mg/kg, p.o.). After a set pretreatment time (e.g., 60 minutes), administer the cognitive disruptor, MK-801 (e.g., 0.1 mg/kg, i.p.), or saline.
-
Familiarization/Training Phase (T1): After another interval (e.g., 30 minutes), place the animal in the arena containing two identical objects. Allow the animal to explore for a set period (e.g., 5 minutes).
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour).
-
Test Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time spent exploring each object during the T2 phase (e.g., 5 minutes). Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
Analysis: Calculate a discrimination index (DI) = (Time with Novel - Time with Familiar) / (Total Exploration Time). A DI significantly above zero indicates successful recognition memory. Compare the DI between treatment groups to assess if this compound reverses the MK-801-induced deficit.
Section 4: Visual Guides and Pathways
Caption: Simplified signaling pathway for the mGlu1 PAM this compound.
Caption: General experimental workflow for a this compound behavioral assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Further Optimization of the mGlu1 PAM this compound/BI02982816: Discovery and Characterization of VU6033685 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU6024578 Analogs - Toxicophore Identification and Mitigation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with VU6024578 analogs. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges in identifying and mitigating potential toxicophores associated with this chemical series.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in Toxicophore Assessment of this compound Analogs
| Issue | Potential Cause | Recommended Solution |
| High background signal in cytotoxicity assays. | Reagent interference, microbial contamination, or compound precipitation. | Run vehicle controls, check for contamination, and assess compound solubility in assay media. |
| Inconsistent results in metabolic stability assays. | Poor microsome quality, inaccurate protein quantification, or inconsistent incubation times. | Use qualified microsomes, perform a Bradford assay for protein concentration, and ensure precise timing for all steps. |
| No detection of glutathione (B108866) (GSH) adducts in reactive metabolite trapping assays. | Low level of reactive metabolite formation, instability of the GSH adduct, or insufficient assay sensitivity. | Increase compound concentration (if solubility permits), use a more sensitive LC-MS/MS method, and consider alternative trapping agents. |
| Observed in vitro toxicity does not correlate with in vivo findings. | Differences in metabolic pathways between in vitro systems and whole organisms, or involvement of non-metabolic toxicity mechanisms. | Use hepatocytes in addition to microsomes for a more complete metabolic picture. Consider assays for other toxicity mechanisms (e.g., hERG inhibition, phospholipidosis). |
| Species-specific toxicity observed (e.g., toxicity in dogs but not rats for this compound). | Differences in the expression or activity of specific cytochrome P450 (CYP) enzymes between species. | Conduct metabolic profiling in liver microsomes from multiple species (rat, dog, human) to identify species-specific metabolites. |
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicophore concerns for this compound and its analogs?
A1: The primary structural alert in this compound is the furan (B31954) ring . Furans can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as epoxides or cis-2-butene-1,4-dial (BDA).[1][2][3] These electrophilic metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity and organ damage.[2]
Q2: How can I experimentally confirm if the furan moiety in my analog is a toxicophore?
A2: A combination of in vitro assays is recommended:
-
Metabolic Stability Assays: Assess the compound's susceptibility to metabolism in liver microsomes. A high clearance rate may suggest the formation of metabolites.
-
Reactive Metabolite Trapping Assays: Incubate the compound with liver microsomes in the presence of a trapping agent like glutathione (GSH). Detection of GSH adducts by LC-MS/MS provides direct evidence of reactive metabolite formation.
-
Cytotoxicity Assays: Compare the cytotoxicity of the parent compound in the presence and absence of a metabolic activation system (e.g., liver S9 fraction). Increased toxicity with metabolic activation suggests the formation of toxic metabolites.
Q3: What are some common strategies to mitigate furan-related toxicity?
A3: Medicinal chemistry strategies can be employed to reduce the metabolic activation of the furan ring. These include:
-
Bioisosteric Replacement: Replace the furan ring with another heterocycle that is less prone to metabolic activation, such as a pyridine, pyrazole (B372694), or thiazole.[1]
-
Metabolic Blocking: Introduce substituents on the furan ring that sterically hinder the approach of metabolizing enzymes.
-
Modulating Electronic Properties: Introduce electron-withdrawing groups to decrease the electron density of the furan ring, making it less susceptible to oxidation.
Q4: I have identified a GSH adduct of my compound. What is the next step?
A4: The identification of a GSH adduct confirms the formation of a reactive metabolite. The next steps should involve:
-
Structure Elucidation: Determine the structure of the adduct to understand the site of metabolic activation on your molecule.
-
Quantitative Assessment: If possible, quantify the amount of adduct formation to rank-order compounds in terms of their bioactivation potential.
-
Correlation with Toxicity: Assess whether the extent of adduct formation correlates with the observed in vitro cytotoxicity.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using Chinese Hamster Ovary (CHO) Cells
This protocol describes a method to assess the cytotoxicity of this compound analogs.
Materials:
-
Chinese Hamster Ovary (CHO) cells
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
Test compound and control compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed CHO cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound and a positive control (e.g., doxorubicin).
-
Treat the cells with the compounds and incubate for 48 hours.
-
Add the MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Table 2: Illustrative Cytotoxicity Data for this compound and a Mitigated Analog
| Compound | Description | IC₅₀ in CHO cells (µM) |
| This compound | Furan-containing parent compound | 15.2 |
| Analog A | Furan replaced with a pyrazole ring | > 100 |
Protocol 2: Microsomal Stability Assay
This assay determines the metabolic stability of a compound in liver microsomes.
Materials:
-
Liver microsomes (human, rat, dog)
-
NADPH regenerating system
-
Test compound
-
Control compounds (high and low clearance)
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound with liver microsomes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Table 3: Illustrative Metabolic Stability Data
| Compound | Species | In Vitro t₁/₂ (min) | Intrinsic Clearance (µL/min/mg protein) |
| This compound | Human | 25 | 27.7 |
| Rat | 18 | 38.5 | |
| Dog | 10 | 69.3 | |
| Analog A | Human | > 60 | < 11.6 |
| Rat | > 60 | < 11.6 | |
| Dog | 55 | 12.6 |
Protocol 3: Reactive Metabolite Trapping with Glutathione (GSH)
This protocol is for the detection of reactive metabolites by trapping them with GSH.
Materials:
-
Liver microsomes
-
NADPH regenerating system
-
Glutathione (GSH)
-
Test compound
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system
Procedure:
-
Incubate the test compound with liver microsomes, the NADPH regenerating system, and GSH at 37°C.
-
After a set time (e.g., 60 minutes), stop the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS, searching for the expected mass of the GSH adduct (mass of parent compound + 307.08 Da).
Visualizations
Caption: Workflow for identifying and mitigating toxicophores in this compound analogs.
Caption: Bioactivation pathway of the furan toxicophore in this compound.
Caption: Logical diagram of a strategy to mitigate furan toxicophore liability.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Oral Administration of VU6024578 for Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the oral administration of VU6024578 in rodent models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
I. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the oral administration of this compound in a question-and-answer format.
Q1: I am observing high variability in the plasma concentrations of this compound between my study animals. What could be the cause?
A1: High pharmacokinetic variability following oral gavage is a common challenge. Several factors can contribute to this:
-
Formulation Issues:
-
Inadequate Suspension: this compound has low aqueous solubility. If it is not uniformly suspended in the vehicle, different animals may receive different effective doses. Ensure your formulation is homogenous by thorough mixing before each administration.
-
Compound Precipitation: The compound may precipitate out of the vehicle after administration in the gastrointestinal tract. Optimizing the formulation with appropriate suspending agents or co-solvents can mitigate this.
-
-
Gavage Technique:
-
Inaccurate Dosing: Ensure accurate calculation of the dose volume based on the most recent body weight of each animal. Use appropriately sized syringes for precise volume measurement.
-
Improper Tube Placement: Incorrect placement of the gavage needle can lead to dosing into the esophagus instead of the stomach, or even into the trachea, which can cause significant distress and affect absorption. Ensure personnel are well-trained in the correct gavage technique.
-
-
Physiological Factors:
-
Food Effects: The presence or absence of food in the stomach can significantly impact drug absorption. Standardize the fasting period for all animals before dosing.
-
Gastrointestinal Transit Time: Variations in the rate at which the compound moves through the GI tract can affect the extent of absorption.
-
Individual Differences in Metabolism: Genetic variations can lead to differences in metabolic enzyme activity, affecting the rate at which this compound is cleared from the body.
-
Q2: My animals are showing signs of stress or aversion to the oral gavage procedure. How can I minimize this?
A2: Minimizing stress is crucial for animal welfare and data quality. Here are some recommendations:
-
Proper Handling and Restraint: Ensure all personnel are proficient in gentle but firm restraint techniques to minimize the duration of handling.
-
Habituation: Acclimate the animals to the handling and restraint procedures for a few days before the actual study begins.
-
Refine the Gavage Technique: Use appropriately sized, flexible gavage needles with a ball tip to prevent injury to the esophagus. Lubricating the tip with a small amount of the vehicle can also help.
-
Consider Alternative Dosing Methods: For some studies, voluntary oral administration by mixing the compound in a palatable food or liquid may be an option, though this can make precise dosing more challenging.
Q3: I am not observing the expected in vivo efficacy of this compound even at doses reported in the literature. What should I check?
A3: A lack of efficacy can be due to several factors:
-
Suboptimal Formulation: As this compound has low solubility, a suboptimal formulation can lead to poor absorption and insufficient exposure at the target site. Re-evaluate your vehicle and preparation method. A suspension in 0.5% methylcellulose (B11928114) or 0.5% Natrasol with a small amount of a surfactant like Tween 80 is a good starting point.
-
Incorrect Dosing: Double-check your dose calculations, the concentration of your dosing solution, and the accuracy of your administration volume.
-
Compound Stability: Ensure that this compound is stable in your chosen vehicle for the duration of your experiment. Prepare fresh formulations regularly.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The timing of your efficacy assessment relative to the peak plasma concentration (Tmax) of the compound is critical. Consult the pharmacokinetic data to ensure your behavioral or physiological measurements are being taken within the window of expected target engagement.
II. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: The key physicochemical properties of this compound are summarized in the table below.
Q2: What is a suitable vehicle for the oral administration of this compound in rodents?
A2: Due to its low aqueous solubility, this compound should be formulated as a suspension for oral gavage. A commonly used and effective vehicle is a suspension in an aqueous solution of 0.5% methylcellulose or 0.5% Natrasol, often with the addition of a small amount of a non-ionic surfactant such as 0.1% to 0.5% Tween 80 to aid in wetting and dispersing the compound.
Q3: What is the recommended oral dose of this compound for in vivo studies in rats?
A3: The effective oral dose of this compound in rats has been reported to be in the range of 3 to 10 mg/kg for efficacy in preclinical models of psychosis and cognition.[1][2] However, the optimal dose for a specific study will depend on the experimental paradigm and the desired level of target engagement. A dose-response study is recommended to determine the most appropriate dose for your specific application.
Q4: What is the mechanism of action of this compound?
A4: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). It does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGlu1 receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gq/11 pathway.
III. Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Physicochemical Properties | ||
| Molecular Weight | 395.4 g/mol | [1] |
| xLogP | 3.9 | [1] |
| Kinetic Solubility (pH 7.4) | 4.1 µM | [1] |
| FaSSIF Solubility | 2.5 µM | [1] |
| FaSSGF Solubility | 2.5 µM | [1] |
| In Vitro Potency | ||
| Human mGlu1 EC50 | 54 nM | [1] |
| Rat mGlu1 EC50 | 46 nM | [1] |
| Rat Pharmacokinetics (Oral Administration) | ||
| Clearance (CLp) | 8.3 mL/min/kg | [1] |
| Half-life (t1/2) | 3.6 hours | [1] |
| Volume of Distribution (Vss) | 1.78 L/kg | [1] |
| CNS Penetrance (Kp) | 0.99 | [1] |
| CNS Penetrance (Kp,uu) | 0.82 | [1] |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Wetting agent (optional): Tween 80
-
Sterile water for injection or deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile glass beaker
-
Graduated cylinder
-
Analytical balance
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals, their weights, and the desired dose. Calculate the required mass of this compound and methylcellulose.
-
Prepare the 0.5% methylcellulose vehicle:
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted and dispersed.
-
Once dispersed, remove the solution from the heat and add the remaining two-thirds of the required volume as cold sterile water.
-
Continue stirring until a clear, uniform solution is formed. Allow the solution to cool to room temperature.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
If using a wetting agent, add a small amount of Tween 80 (e.g., to a final concentration of 0.1-0.5%) to the powder and mix to form a paste.
-
Gradually add a small volume of the prepared methylcellulose vehicle to the powder (or paste) and triturate with a pestle or homogenize to create a smooth, uniform slurry.
-
Slowly add the remaining methylcellulose vehicle to the slurry while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
-
Storage and Use:
-
Store the suspension at 2-8°C, protected from light.
-
Before each use, allow the suspension to come to room temperature and vortex or stir vigorously to ensure homogeneity.
-
Protocol 2: Oral Gavage Procedure in Rats
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a flexible or ball tip for adult rats)
-
Syringe (1-3 mL)
-
This compound formulation
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct dosing volume. The maximum recommended gavage volume for rats is 10 mL/kg.
-
Ensure the animal has been fasted for a standardized period if required by the study protocol.
-
-
Dose Preparation:
-
Vortex the this compound suspension thoroughly to ensure it is homogenous.
-
Draw the calculated volume into the syringe.
-
-
Restraint:
-
Gently but firmly restrain the rat. One common method is to grasp the loose skin over the shoulders and back with one hand, supporting the body with the other. The head should be slightly extended to straighten the path to the esophagus.
-
-
Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat will typically swallow as the needle reaches the pharynx. Allow the needle to be guided by the swallowing reflex down the esophagus.
-
Never force the needle. If resistance is met, withdraw the needle and reposition.
-
-
Administration:
-
Once the needle is correctly positioned in the stomach (the pre-measured length from the mouth to the last rib), slowly administer the formulation over 2-3 seconds.
-
-
Needle Removal and Monitoring:
-
Gently remove the needle along the same path of insertion.
-
Return the animal to its cage and monitor for at least 15 minutes for any signs of distress, such as difficulty breathing or leakage of the formulation from the nose or mouth.
-
V. Mandatory Visualizations
References
interpreting unexpected dose-response curves with VU6024578
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6024578. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly those related to unexpected dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1).[1][2][3] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. It has been investigated for its potential therapeutic effects in preclinical models of psychosis and cognitive deficits.[1][2][3]
Q2: What are the known off-target activities of this compound?
While generally selective for mGlu1, ancillary pharmacology screening has shown some activity at other targets at a concentration of 10 µM.[1] These include the peripheral benzodiazepine (B76468) receptor (BZD), the prostaglandin (B15479496) EP4 receptor, and serotonin (B10506) receptors 5-HT1A and 5-HT2B.[1] Researchers should consider these potential off-target effects when interpreting data, especially at higher concentrations.
Q3: What were the reasons for the discontinuation of this compound's clinical development?
Despite showing efficacy in rodent models, unanticipated adverse events were observed in dogs, which prevented its progression as a clinical candidate.[1][3][4][5] Further studies with a follow-up compound, VU6033685, also revealed adverse effects in both rats and dogs, raising concerns about the on-target effects of mGlu1 PAMs.[4][5][6]
Troubleshooting Guide: Unexpected Dose-Response Curves
Q4: My dose-response curve for this compound is bell-shaped (U-shaped). What could be the cause?
A bell-shaped or U-shaped dose-response curve, where the response decreases at higher concentrations, can be indicative of several factors.
-
Potential Cause 1: Off-Target Effects. At higher concentrations, this compound may engage off-target receptors that produce an opposing effect to mGlu1 potentiation. As noted, this compound has shown some activity at serotonin and prostaglandin receptors at 10 µM.[1]
-
Potential Cause 2: Cellular Toxicity. High concentrations of any compound can induce cytotoxicity, leading to a decrease in the measured response, especially in cell-based assays.
-
Potential Cause 3: Receptor Desensitization/Downregulation. Prolonged or excessive stimulation of mGlu1, even by a PAM in the presence of glutamate, could lead to receptor desensitization or downregulation, resulting in a diminished response at high concentrations.
Troubleshooting Steps:
-
Lower the Concentration Range: Test a wider range of concentrations, focusing on lower doses to fully characterize the potentiating effect before potential off-target or toxic effects manifest.
-
Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., LDH or MTT assay) using the same cell line and compound concentrations to rule out cell death as the cause of the descending part of the curve.
-
Use Antagonists for Off-Targets: If available, use specific antagonists for the known off-targets of this compound (e.g., 5-HT1A, 5-HT2B, EP4) to see if the bell shape is attenuated.
-
Vary Incubation Time: Shorter incubation times may minimize receptor desensitization and cytotoxicity.
Q5: I am observing a flat or very weak dose-response curve with this compound. What should I check?
A flat or weak response suggests that the compound is not effectively potentiating the mGlu1 receptor in your assay system.
-
Potential Cause 1: Insufficient Glutamate Concentration. As a PAM, this compound requires the presence of an agonist (glutamate) to exert its effect. The concentration of glutamate in your assay may be too low to see a significant potentiation.
-
Potential Cause 2: Compound Solubility. this compound has low aqueous solubility.[1] If the compound precipitates out of solution, the effective concentration will be much lower than the nominal concentration.
-
Potential Cause 3: Inappropriate Assay Conditions. The cell line or tissue preparation may not express sufficient levels of functional mGlu1 receptors.
Troubleshooting Steps:
-
Optimize Glutamate Concentration: Perform a glutamate dose-response curve in your assay system to determine the EC20 or a similar submaximal concentration. This concentration of glutamate should then be used for testing this compound.
-
Verify Compound Solubility: Visually inspect your stock solutions and final assay dilutions for any signs of precipitation. Consider using a vehicle like DMSO to maintain solubility, ensuring the final DMSO concentration is low and consistent across all wells (typically <0.5%).
-
Confirm mGlu1 Expression and Function: Validate the expression of mGlu1 in your cell line or tissue using techniques like qPCR, Western blot, or by testing a known mGlu1 agonist.
Q6: The EC50 value I'm getting for this compound is significantly different from published values. Why might this be?
Discrepancies in EC50 values are common and can arise from variations in experimental conditions.
-
Potential Cause 1: Differences in Assay Systems. The cell line, receptor expression level, and the specific signaling pathway being measured (e.g., calcium mobilization vs. IP1 accumulation) can all influence the apparent potency of a PAM.
-
Potential Cause 2: Varying Glutamate Concentration. The EC50 of a PAM is dependent on the concentration of the agonist used. A higher concentration of glutamate will generally lead to a lower apparent EC50 for the PAM.
-
Potential Cause 3: Data Analysis and Curve Fitting. The specific parameters used for non-linear regression can affect the calculated EC50. Ensure that the top and bottom plateaus of the curve are well-defined by your data points.
Troubleshooting Steps:
-
Standardize Protocols: If possible, align your experimental protocol with published methods for this compound. Pay close attention to the cell line, glutamate concentration, and endpoint measurement.
-
Report Agonist Concentration: Always report the concentration of glutamate used in your experiments when presenting EC50 values for this compound.
-
Review Curve Fitting: Ensure your dose-response data is properly fitted. The curve should have a clear sigmoidal shape with well-defined upper and lower asymptotes.[7]
Quantitative Data Summary
Table 1: In Vitro Properties of this compound
| Parameter | Value | Species | Assay | Reference |
| EC50 | 54 nM | Human | Calcium Mobilization | [3] |
| Max % Glu Response | 83% | Human | Calcium Mobilization | [3] |
| Selectivity | Inactive on mGlu2-5, 7, 8 | - | - | [2][3] |
| Solubility | Low | - | - | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Minimum Effective Dose (MED) | Species | Route of Administration | Reference |
| Amphetamine-Induced Hyperlocomotion | 3 mg/kg | Rat | Oral (p.o.) | [1][3] |
| MK-801 Induced Novel Object Recognition Deficit | 10 mg/kg | Rat | Oral (p.o.) | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for mGlu1 PAMs
This protocol is a generalized procedure based on standard methods for evaluating mGlu1 PAMs.
-
Cell Culture: Maintain a cell line stably expressing the human mGlu1 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom assay plates and grow to confluence.
-
Dye Loading: On the day of the assay, remove the growth medium and replace it with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate according to the dye manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer containing a fixed, submaximal concentration of glutamate (e.g., EC20).
-
Signal Detection: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence intensity over time following the addition of the compound/glutamate solution.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration. A four-parameter logistic equation is used to fit the data and determine the EC50 and maximal response.
Visualizations
Caption: Troubleshooting logic for unexpected dose-response curves.
Caption: Simplified mGlu1 signaling pathway and the action of this compound.
Caption: Workflow for characterizing this compound in a calcium assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Further Optimization of the mGlu1 PAM this compound/BI02982816: Discovery and Characterization of VU6033685 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further Optimization of the mGlu1 PAM this compound/BI02982816: Discovery and Characterization of VU6033685 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GraphPad Prism 10 Curve Fitting Guide - Troubleshooting fits of dose-response curves [graphpad.com]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of mGlu1 Positive Allosteric Modulators: VU6024578 vs. VU6033685
For researchers and professionals in drug development, this guide provides a comprehensive comparison of the in vivo efficacy of two metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1) positive allosteric modulators (PAMs), VU6024578 and VU6033685. This analysis is based on preclinical data from rodent models of psychosis and cognition.
Both this compound and VU6033685 have been investigated for their therapeutic potential in treating symptoms associated with schizophrenia.[1][2] As mGlu1 PAMs, they represent a promising non-dopaminergic approach to address both positive and cognitive symptoms.[3][4] This guide synthesizes key in vivo findings to aid in the evaluation of these two compounds.
Quantitative Efficacy and Safety Profile
The following tables summarize the available in vivo data for this compound and VU6033685, focusing on their efficacy in established preclinical models and their observed safety profiles.
Table 1: In Vivo Efficacy in Preclinical Models
| Compound | Model | Species | Minimum Effective Dose (MED) | Route of Administration |
| This compound | Amphetamine-Induced Hyperlocomotion (AHL) | Rat | 3 mg/kg | p.o. |
| MK-801 Induced Novel Object Recognition (NOR) Deficit | Rat | 10 mg/kg | p.o. | |
| VU6033685 | Amphetamine-Induced Hyperlocomotion (AHL) | Rat | 10 mg/kg | p.o. |
| MK-801 Induced Novel Object Recognition (NOR) Deficit | Rat | Not explicitly stated, but efficacy was observed. | Not explicitly stated |
Table 2: In Vivo Safety and Pharmacokinetic Properties
| Compound | Species | Adverse Events (AEs) | CNS Penetrance (Rat) |
| This compound | Rat | Well-tolerated | Kp = 0.99, Kp,uu = 0.82 |
| Dog | Unanticipated AEs | Not Applicable | |
| VU6033685 | Rat | Adverse events noted | Not explicitly stated |
| Dog | Adverse events noted | Not Applicable |
Mechanism of Action: mGlu1 Signaling Pathway
This compound and VU6033685 act as positive allosteric modulators of the mGlu1 receptor. This receptor is a G-protein coupled receptor that, upon activation by glutamate, initiates a cascade of intracellular signaling. The potentiation of this signaling by PAMs is thought to underlie their therapeutic effects.[4] One key downstream effect is the potential modulation of dopamine (B1211576) release.[4]
Experimental Protocols
The in vivo efficacy of these compounds was primarily assessed using the amphetamine-induced hyperlocomotion (AHL) and novel object recognition (NOR) tasks in rats. These are well-validated models for screening antipsychotic and pro-cognitive compounds, respectively.
Amphetamine-Induced Hyperlocomotion (AHL)
This model assesses the potential antipsychotic-like activity of a compound by measuring its ability to reverse the hyperlocomotor effects of a psychostimulant like amphetamine.
-
Acclimation: Rats are first acclimated to the testing environment (e.g., an open-field arena).
-
Compound Administration: this compound or VU6033685 is administered orally (p.o.) at varying doses.[3][4]
-
Amphetamine Challenge: After a set pre-treatment time, rats are challenged with a subcutaneous (SC) injection of amphetamine (e.g., 0.75 mg/kg) to induce hyperlocomotion.[4]
-
Locomotor Activity Recording: Immediately following the amphetamine challenge, locomotor activity is recorded for a specified duration (e.g., 2.5 hours) using automated activity monitors that track beam breaks.[4]
-
Data Analysis: The total number of beam breaks is compared between vehicle-treated and compound-treated groups to determine the dose-dependent reversal of hyperlocomotion.
References
- 1. Further Optimization of the mGlu1 PAM this compound/BI02982816: Discovery and Characterization of VU6033685 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Further Optimization of the mGlu1 PAM this compound/BI02982816: Discovery and Characterization of VU6033685 - PMC [pmc.ncbi.nlm.nih.gov]
VU6024578 Versus Other mGluR1 PAMs in Schizophrenia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic strategies for schizophrenia has led to a growing interest in the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Positive allosteric modulators (PAMs) of mGluR1 have emerged as a promising class of compounds, offering the potential to ameliorate the positive, negative, and cognitive symptoms of schizophrenia. This guide provides a comparative overview of VU6024578, a notable mGluR1 PAM, and other key modulators in this class, supported by preclinical data from various schizophrenia models.
Introduction to mGluR1 PAMs in Schizophrenia
Genetic studies have identified a link between mutations in the GRM1 gene, which encodes for mGluR1, and an increased risk for schizophrenia.[1] Many of these mutations lead to a loss of receptor function, suggesting that enhancing mGluR1 signaling could be a viable therapeutic approach. mGluR1 PAMs do not activate the receptor directly but rather enhance its response to the endogenous ligand, glutamate. This mechanism is thought to offer a more nuanced modulation of glutamatergic neurotransmission compared to direct agonists, potentially leading to a better safety profile. Preclinical studies have shown that mGluR1 PAMs can restore signaling in mutant receptors and exhibit antipsychotic-like and pro-cognitive effects in various animal models of schizophrenia.[2]
Comparative Analysis of mGluR1 PAMs
This section provides a comparative analysis of the in vitro and in vivo properties of this compound and other selected mGluR1 PAMs. The data presented is collated from various studies and is intended to provide a general overview. Direct head-to-head comparisons in the same experimental settings are limited in the published literature.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of this compound and other mGluR1 PAMs at the human mGluR1. Potency is a key parameter that indicates the concentration of a compound required to elicit a half-maximal response.
| Compound | h-mGluR1 EC50 (nM) | Selectivity Notes | Reference(s) |
| This compound | 54 | Inactive (>30 µM) against mGlu2-5, 7, 8 | [3] |
| VU6033685 | 17 | Follow-up to this compound with improved potency | [4] |
| RO 67-7476 | 56-200 | Active at both human and rat mGluR1 | [5] |
Table 1: In Vitro Potency of Selected mGluR1 PAMs. EC50 (half-maximal effective concentration) values indicate the concentration of the PAM that produces 50% of its maximal effect in potentiating the glutamate response at the human mGluR1 receptor.
In Vivo Efficacy in Schizophrenia Models
The efficacy of mGluR1 PAMs has been evaluated in several rodent models relevant to the symptoms of schizophrenia. The amphetamine-induced hyperlocomotion model is widely used to assess potential antipsychotic activity (positive symptoms), while the novel object recognition test is employed to evaluate pro-cognitive effects.
| Compound | Animal Model | Behavioral Assay | Minimum Effective Dose (MED) | Reference(s) |
| This compound | Rat | Amphetamine-Induced Hyperlocomotion | 3 mg/kg, p.o. | [3][6] |
| This compound | Rat | MK-801 Induced Deficits in Novel Object Recognition | 10 mg/kg, p.o. | [3][6] |
| VU6033685 | Rat | Amphetamine-Induced Hyperlocomotion | Efficacious, dose-dependent reversal | [4] |
| RO 67-7476 | Rat | Poly I:C model of schizophrenia | Improved deficits in PPI and NOR | [7] |
Table 2: In Vivo Efficacy of Selected mGluR1 PAMs in Schizophrenia Models. MED (Minimum Effective Dose) is the lowest dose of the compound that produces a statistically significant effect in the respective behavioral assay. p.o. = oral administration. PPI = Prepulse Inhibition. NOR = Novel Object Recognition.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: mGluR1 Signaling Pathway.
References
- 1. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further Optimization of the mGlu1 PAM this compound/BI02982816: Discovery and Characterization of VU6033685 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
Validating the On-Target Effects of VU6024578 on mGluR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the positive allosteric modulator (PAM) VU6024578 with alternative compounds targeting the metabotropic glutamate (B1630785) receptor 1 (mGluR1). The on-target effects of this compound are validated through a comparative analysis of its pharmacological profile against other mGluR1 positive and negative allosteric modulators. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and experimental workflows to aid researchers in their evaluation of these pharmacological tools.
Comparative Pharmacological Profiles
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of this compound in comparison to other known mGluR1 modulators.
Table 1: In Vitro Potency and Efficacy of mGluR1 Positive Allosteric Modulators (PAMs)
| Compound | Type | Human mGluR1 EC50 | Rat mGluR1 EC50 | % Glutamate Max Response (Human) | Reference |
| This compound | PAM | 54 nM | 46 nM | 83% | [1][2] |
| VU6033685 | PAM | 39 nM | 107 nM | 65% | [3] |
| Ro 67-4853 | PAM | pEC50 = 7.16 (rat) | - | Not Reported | [4] |
| CPPHA | Dual mGlu1/mGlu5 PAM | - | - | Not Reported | [5] |
Table 2: In Vitro Potency of mGluR1 Negative Allosteric Modulators (NAMs)
| Compound | Type | Human mGluR1 IC50 | Rat mGluR1 IC50 | Selectivity Profile | Reference |
| A-841720 | NAM | 10.7 nM | 1.0 nM | 34-fold vs mGluR5 | [6][7] |
| CPCCOEt | NAM | 6.5 µM | - | No activity at mGluR2, 4a, 5a, 7b, 8a up to 100 µM | [4] |
Table 3: In Vivo Efficacy of mGluR1 Modulators in Preclinical Models
| Compound | Model | Species | Minimum Effective Dose (MED) | Effect | Reference |
| This compound | Amphetamine-Induced Hyperlocomotion | Rat | 3 mg/kg, p.o. | Reversal of hyperlocomotion | [1][2] |
| This compound | Novel Object Recognition (MK-801 induced deficit) | Rat | 10 mg/kg, p.o. | Reversal of cognitive deficit | [1][2] |
| VU6033685 | Amphetamine-Induced Hyperlocomotion | - | Efficacious | Reversal of hyperlocomotion | [3] |
| VU6033685 | Novel Object Recognition | - | Efficacious | Reversal of cognitive deficit | [3] |
| A-841720 | Formalin-induced pain | Rat | 1 mg/kg | Reduction of nociceptive behaviors | [8] |
| A-841720 | CFA-induced tactile allodynia | Rat | 10 mg/kg | Reduction of allodynia | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and other mGluR1 modulators, it is crucial to visualize the underlying signaling cascades and the experimental procedures used for their characterization.
mGluR1 Signaling Pathway
Activation of mGluR1, a Gq-coupled receptor, initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity. The binding of glutamate, potentiated by a PAM like this compound, leads to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events can further influence downstream effectors such as the Extracellular signal-regulated kinase (ERK) and Akt pathways.
Caption: Simplified mGluR1 signaling cascade.
Experimental Workflow: In Vitro Characterization
The in vitro characterization of mGluR1 modulators typically involves a series of assays to determine their potency, efficacy, and selectivity. A common workflow starts with a primary screen, such as a calcium mobilization assay, to identify active compounds, followed by concentration-response curves to determine EC50 or IC50 values. Counterscreens against other mGluR subtypes are then performed to assess selectivity.
Caption: Workflow for in vitro characterization.
Experimental Workflow: In Vivo Behavioral Testing
Following in vitro characterization, promising compounds are advanced to in vivo testing to assess their efficacy in animal models of disease. For potential antipsychotic and cognitive-enhancing drugs, common models include amphetamine-induced hyperlocomotion and the novel object recognition test.
Caption: Workflow for in vivo behavioral testing.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of compounds that modulate Gq-coupled receptors like mGluR1 by measuring changes in intracellular calcium concentration.
-
Cell Line: HEK293 or CHO cells stably expressing human or rat mGluR1.
-
Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at 37°C.
-
Compound Addition: A baseline fluorescence reading is taken using a fluorescence imaging plate reader (FLIPR). For PAMs, the test compound is added, followed by a sub-maximal concentration of glutamate (EC20). For NAMs, the test compound is added prior to a concentration of glutamate that elicits a near-maximal response (EC80).
-
Data Acquisition: Fluorescence is measured kinetically. The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Data Analysis: Concentration-response curves are generated by plotting the change in fluorescence against the log of the compound concentration. EC50 or IC50 values are calculated using a non-linear regression model.
Amphetamine-Induced Hyperlocomotion
This behavioral model is used to assess the potential antipsychotic-like activity of a compound.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity.
-
Procedure:
-
Habituation: Rats are habituated to the testing room and the open-field arenas.
-
Baseline Activity: On the test day, animals are placed in the arenas, and their baseline locomotor activity is recorded for a set period (e.g., 30-60 minutes).
-
Treatment: Animals are administered the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral gavage).
-
Psychostimulant Challenge: After a pre-determined time, animals are challenged with an injection of d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.
-
Post-treatment Activity: Locomotor activity is recorded for an extended period (e.g., 60-90 minutes) following the amphetamine challenge.
-
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified. The ability of the test compound to reduce amphetamine-induced hyperlocomotion compared to the vehicle-treated group is assessed using statistical analysis (e.g., ANOVA).
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate learning and memory, particularly recognition memory, in rodents.
-
Animals: Male rodents (rats or mice).
-
Apparatus: An open-field arena. A variety of objects that are of similar size but differ in shape and texture are used.
-
Procedure:
-
Habituation: Animals are individually habituated to the empty open-field arena for a few minutes over one or more days.
-
Familiarization/Training Phase (T1): On the training day, two identical objects are placed in the arena. The animal is allowed to freely explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: The animal is returned to its home cage for a specific delay period (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one. The effect of a test compound on improving a cognitive deficit (e.g., induced by MK-801) is assessed by comparing the DI of the compound-treated group to that of the vehicle-treated group.
References
- 1. mmpc.org [mmpc.org]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. behaviorcloud.com [behaviorcloud.com]
- 8. Comparison of the mGluR1 antagonist A-841720 in rat models of pain and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming mGluR1 Target Engagement of VU6024578 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vivo methodologies to confirm target engagement of VU6024578, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). We present experimental data, detailed protocols for key assays, and comparisons with alternative approaches to aid in the robust preclinical evaluation of this and similar compounds.
Introduction to this compound and mGluR1 Target Engagement
This compound is a selective and centrally nervous system (CNS) penetrant mGluR1 PAM that has demonstrated efficacy in preclinical models of psychosis and cognition.[1][2][3][4][5][6] Confirming that a compound like this compound engages its intended target, mGluR1, in a living organism is a critical step in drug development. In vivo target engagement studies provide crucial evidence linking the pharmacokinetic profile of a compound to its pharmacodynamic effects, ultimately building confidence in its mechanism of action before advancing to clinical trials.
This guide explores several well-established methods for assessing mGluR1 target engagement in vivo, including behavioral pharmacology, electrophysiology, and receptor occupancy studies.
Comparative Analysis of In Vivo Target Engagement Methods
The selection of an in vivo target engagement assay depends on the specific research question, available resources, and the desired level of direct evidence. Below is a comparison of common methodologies.
| Method | Principle | Key Readouts | Translatability | Throughput | Directness of Target Engagement |
| Behavioral Pharmacology | Measures the functional consequences of mGluR1 modulation on complex behaviors. | Reversal of psychostimulant-induced hyperlocomotion, improvement in cognitive deficits. | High | Medium | Indirect |
| Electroencephalography (EEG) | Records electrical activity in the brain to assess changes in neuronal network function. | Modulation of specific EEG frequency bands, changes in sleep-wake architecture. | High | Medium | Indirect |
| Receptor Occupancy (PET) | Utilizes radiolabeled ligands to directly measure the binding of a drug to its target receptor in the brain. | Percentage of mGluR1 occupied by the drug at a given dose and time. | High | Low | Direct |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Correlates drug concentration in the brain with a pharmacological response. | Relationship between free brain concentration and behavioral or physiological effects. | High | High | Indirect, but provides strong evidence |
Quantitative Data Summary
The following table summarizes key in vivo data for this compound, demonstrating its engagement with mGluR1.
| Parameter | Species | Assay | Value | Reference |
| In Vitro Potency (EC50) | Human mGluR1 | Calcium Mobilization | 54 nM | [1][3][6] |
| In Vitro Potency (EC50) | Rat mGluR1 | Calcium Mobilization | 46 nM | [1][7] |
| CNS Penetrance (Kp,uu) | Rat | Pharmacokinetics | 0.82 | [1][3][6] |
| Minimum Effective Dose (MED) | Rat | Amphetamine-Induced Hyperlocomotion | 3 mg/kg, p.o. | [1][2][3][5][6] |
| Minimum Effective Dose (MED) | Rat | MK-801 Induced Novel Object Recognition Deficit | 10 mg/kg, p.o. | [1][2][3][5][6] |
Experimental Protocols
Behavioral Pharmacology: Amphetamine-Induced Hyperlocomotion
This assay assesses the antipsychotic-like potential of a compound by measuring its ability to reverse the hyperlocomotor effects of amphetamine, a dopamine-releasing agent.
Protocol:
-
Animals: Male Sprague-Dawley rats are group-housed and habituated to the testing room for at least 3 days prior to the experiment.
-
Apparatus: Locomotor activity is monitored in automated activity chambers equipped with infrared beams to detect movement.
-
Procedure:
-
Rats are habituated to the activity chambers for 30-60 minutes.
-
This compound or vehicle is administered orally (p.o.).
-
After a pre-treatment period (e.g., 60 minutes), amphetamine (0.5-1 mg/kg, i.p.) or saline is administered.[3][8]
-
Locomotor activity (distance traveled, beam breaks) is recorded for 60-90 minutes post-amphetamine injection.[3][8]
-
-
Data Analysis: Data is typically analyzed in 5- or 10-minute bins. The total distance traveled during the post-amphetamine period is compared between treatment groups using ANOVA followed by post-hoc tests. A significant reduction in amphetamine-induced hyperlocomotion by this compound compared to the vehicle group indicates target engagement leading to a functional effect.
Behavioral Pharmacology: Novel Object Recognition (NOR)
The NOR task evaluates a compound's ability to improve cognitive function, specifically recognition memory, which can be disrupted by the NMDA receptor antagonist MK-801.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats are handled for several days before the experiment.
-
Apparatus: A square open-field arena is used. A variety of objects that are different in shape, color, and texture are required.
-
Procedure:
-
Habituation: Rats are allowed to explore the empty arena for 5-10 minutes for 2-3 days.
-
Training (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period (e.g., 5 minutes).
-
Inter-trial Interval (ITI): A delay of 1.5 to 24 hours is imposed.[4][9]
-
Testing (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for 5 minutes.
-
Drug Administration: this compound is administered p.o. before the training phase. MK-801 (0.1 mg/kg, i.p.) is administered prior to training to induce a cognitive deficit.[4][10]
-
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory. Statistical comparisons are made between treatment groups.
In Vivo Electrophysiology: Quantitative Electroencephalography (qEEG)
qEEG measures changes in brain electrical activity and can serve as a translational biomarker of drug action.
Protocol:
-
Animals and Surgery: Rats are surgically implanted with EEG and electromyography (EMG) electrodes for chronic recording.
-
Recording: After a recovery period, baseline EEG/EMG is recorded to establish normal sleep-wake patterns.
-
Procedure:
-
This compound or vehicle is administered p.o.
-
EEG and EMG are continuously recorded for several hours post-dosing.
-
-
Data Analysis: The EEG signal is subjected to spectral analysis to determine the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma). Changes in these power spectra and in the duration of sleep-wake states (e.g., NREM, REM, wakefulness) are analyzed over time and compared between treatment groups.[5]
Direct Target Engagement: Positron Emission Tomography (PET) Imaging
PET is a powerful in vivo imaging technique that can directly quantify the binding of a drug to its target receptor. While a specific PET ligand for mGluR1 to be displaced by this compound is still under development, the general protocol would be as follows.
Protocol:
-
Radioligand: A selective mGluR1 PET radioligand (e.g., [11C]ITDM for preclinical models) is required.[11]
-
Animals: Animals are anesthetized and placed in a PET scanner.
-
Procedure:
-
A baseline scan is performed by injecting the radioligand and measuring its uptake and distribution in the brain over time.
-
In a separate session, this compound is administered at various doses prior to the injection of the radioligand.
-
The PET scan is repeated to measure the displacement of the radioligand by this compound.
-
-
Data Analysis: The binding potential (BPND) of the radioligand is calculated for different brain regions. Receptor occupancy is determined by the percentage reduction in BPND in the presence of this compound compared to baseline.
Signaling Pathways and Experimental Workflows
Conclusion
Confirming in vivo target engagement of this compound is achievable through a multi-faceted approach. Behavioral pharmacology assays provide robust, functional evidence of target engagement by linking the presence of the drug to a desired physiological outcome. qEEG offers a translatable biomarker of central nervous system activity. For the most direct evidence, PET imaging, once a suitable radioligand is widely available, will allow for the direct quantification of mGluR1 occupancy. By integrating data from these diverse methodologies, researchers can build a comprehensive understanding of a compound's in vivo mechanism of action and its potential for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotropic Glutamate Receptor-Mediated Cell Signaling Pathways Are Altered in a Mouse Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]
- 3. imrpress.com [imrpress.com]
- 4. Pre- or post-training administration of the NMDA receptor blocker MK-801 impairs object recognition memory in rats [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. b-neuro.com [b-neuro.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acad.carleton.edu [acad.carleton.edu]
- 11. In Vivo Monitoring for Regional Changes of Metabotropic Glutamate Receptor Subtype 1 (mGluR1) in Pilocarpine-Induced Epileptic Rat Brain by Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of VU6024578 for mGluR1 Over Other mGluRs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the positive allosteric modulator (PAM) VU6024578, detailing its specificity for the metabotropic glutamate (B1630785) receptor 1 (mGluR1) over other mGluR subtypes. The information presented is collated from preclinical findings and is intended to inform research and development decisions.
Data Presentation: this compound Specificity Profile
This compound has been characterized as a potent and selective mGluR1 PAM.[1] Optimization efforts from a high-throughput screening hit led to the development of this compound, which demonstrates high potency for human mGluR1 with an EC50 of 54 nM.[1] Critically, the compound is reported to be inactive against a panel of other human and rat mGluR subtypes, highlighting its specificity.[1]
| Receptor Subtype | Agonist/Antagonist Activity | EC50/IC50 (µM) |
| mGluR1 (human) | PAM | 0.054 |
| mGluR2 (human/rat) | Inactive | >30 |
| mGluR3 (human/rat) | Inactive | >30 |
| mGluR4 (human/rat) | Inactive | >30 |
| mGluR5 (human/rat) | Inactive | >30 |
| mGluR6 | Data not available in the reviewed literature | Data not available |
| mGluR7 (human/rat) | Inactive | >30 |
| mGluR8 (human/rat) | Inactive | >30 |
Table 1: Selectivity of this compound across mGluR subtypes. Data sourced from Reed et al., 2024.[1][2]
Key Experiments and Methodologies
The specificity of this compound was primarily determined through in vitro functional assays, specifically calcium mobilization assays in recombinant cell lines.
Calcium Mobilization Assay for mGluR PAM Activity
This assay measures the potentiation of the glutamate-induced intracellular calcium response in cells expressing a specific mGluR subtype.
Objective: To determine the half-maximal effective concentration (EC50) of this compound as a positive allosteric modulator of mGluR1 and to assess its activity at other mGluR subtypes.
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing individual human or rat mGluR subtypes (mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR7, and mGluR8).
Materials:
-
HEK293 cells expressing the mGluR of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Glutamate
-
This compound
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence Imaging Plate Reader (FLIPR) or similar instrument
Protocol:
-
Cell Plating: Seed the HEK293 cells expressing the target mGluR into 384-well plates at an appropriate density and incubate overnight to allow for cell adherence.
-
Dye Loading: The following day, remove the culture medium and add assay buffer containing Fluo-4 AM and Pluronic F-127 to each well. Incubate the plate at 37°C for 1 hour to allow for dye loading.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a minimal response on its own (EC20).
-
Assay Execution (Triple-Add Protocol): a. Place the cell plate into the FLIPR instrument and measure baseline fluorescence. b. First Addition: Add this compound at various concentrations to the wells and incubate for a defined period. This step is to test for any intrinsic agonist activity of the compound. c. Second Addition: Add the EC20 concentration of glutamate to the wells. The fluorescence is monitored continuously to measure the potentiation of the glutamate response by this compound. d. Third Addition (Optional): A high concentration of a known mGluR1 agonist can be added to determine the maximal system response.
-
Data Analysis: The increase in fluorescence intensity following the second addition is used to calculate the concentration-response curve for this compound as a PAM. The EC50 value is determined from this curve. For other mGluR subtypes, the lack of a significant increase in fluorescence at concentrations up to 30 µM indicates inactivity.
Visualizing Pathways and Workflows
mGluR1 Signaling Pathway
Activation of mGluR1, a Gq-coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium.
Caption: Canonical signaling pathway of mGluR1 activation.
Experimental Workflow for Specificity Testing
The following diagram illustrates the logical flow for assessing the specificity of a PAM like this compound.
References
Cross-Species Potency of VU6024578: A Comparative Analysis at the mGlu1 Receptor
An important clarification regarding the molecular target of VU6024578 is necessary. Published research identifies this compound as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). There is no available scientific literature to suggest that this compound has activity at the muscarinic M5 receptor. Therefore, this guide will provide a comparative analysis of this compound potency at its recognized target, the mGlu1 receptor, in rats versus humans.
This guide is intended for researchers, scientists, and drug development professionals interested in the cross-species pharmacology of this compound. Here, we present a summary of its potency, detailed experimental methodologies for assessing its activity, and diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation: Potency of this compound at Human and Rat mGlu1 Receptors
The following table summarizes the in vitro potency of this compound at human and rat mGlu1 receptors, as determined by functional assays. The half-maximal effective concentration (EC50) is a measure of the compound's potency in inducing a response.
| Species | Receptor | Potency (EC50) | Efficacy (% Glumax) | Reference |
| Human | mGlu1 | 54 nM | 83% | [1][2][3] |
| Rat | mGlu1 | 46 nM | 124% | [3] |
Note: The efficacy is expressed as the maximal response induced by the compound in the presence of a sub-maximal concentration of glutamate, relative to the maximal response induced by glutamate alone.
Experimental Protocols
The potency of this compound is typically determined using a cell-based functional assay, such as a calcium mobilization assay. This is appropriate for the mGlu1 receptor, which is a Gq-coupled G-protein coupled receptor (GPCR). Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the mGlu1 receptor by glutamate and its potentiation by this compound.[4][5][6][7]
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human or rat mGlu1 receptor are used.[8]
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured overnight to allow for adherence.[9]
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[8][10] Probenecid may be included to prevent dye leakage from the cells.[4][10]
-
The incubation is typically carried out for 45-60 minutes at 37°C.[8][10]
3. Compound Addition and Signal Detection:
-
After dye loading, the plate is placed in a fluorescence plate reader, such as a FlexStation or a Functional Drug Screening System (FDSS).[4][9]
-
A baseline fluorescence reading is taken.
-
This compound (at various concentrations) is added to the wells, followed by a sub-maximal (EC20) concentration of glutamate.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured kinetically over time.
4. Data Analysis:
-
The increase in fluorescence is normalized to the baseline.
-
The concentration-response curve for this compound is plotted, and the EC50 value is determined using a non-linear regression analysis.
Mandatory Visualizations
References
- 1. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of VU6024578 and Newer mGlu1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profile of the metabotropic glutamate (B1630785) receptor 1 (mGlu1) positive allosteric modulator (PAM) VU6024578 with that of newer generation mGlu1 PAMs. This objective analysis, supported by experimental data, aims to inform researchers in the selection of appropriate tool compounds for in vivo studies and to provide a framework for the development of future mGlu1-targeting therapeutics.
Executive Summary
This compound demonstrated a promising preclinical pharmacokinetic profile in rodents, characterized by excellent oral bioavailability and central nervous system (CNS) penetration. However, unforeseen adverse effects in higher species halted its clinical development. Newer mGlu1 PAMs, such as those from the VU0486321 series, have been engineered to address some of the liabilities of earlier compounds, demonstrating improved plasma stability and maintained or enhanced CNS penetration. This guide presents a quantitative comparison of their key PK parameters, detailed experimental methodologies for assessing these parameters, and a visualization of the relevant signaling pathways and experimental workflows.
Data Presentation: Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of this compound and selected newer mGlu1 PAMs in rats.
| Compound | Class/Series | Oral Bioavailability (%F) | Brain Penetration (Kp) | Unbound Brain Penetration (Kp,uu) | Plasma Clearance (CLp) (mL/min/kg) | Half-life (t1/2) (h) |
| This compound | Furan-carboxamide | 100%[1] | 0.99[1] | 0.82[1] | 8.3[1] | 3.9[1] |
| VU0486321 (4) | Phthalimide-based | N/A | 1.02[2] | N/A | 13.3[2] | 0.9[2] |
| VU0486321 series (12a) | Phthalimide-based | N/A | 1.57[2] | N/A | N/A | N/A |
| VU0486321 series (12b) | Phthalimide-based | N/A | 0.12[2] | N/A | N/A | N/A |
| VU0487351 (21a) | Isoindolinone-based | N/A | 1.36[3] | N/A | N/A | N/A |
N/A: Data not available in the cited literature.
Experimental Protocols
Detailed methodologies for the key pharmacokinetic experiments are crucial for the interpretation and replication of the presented data.
In Vivo Oral Bioavailability Study in Rats
This protocol outlines the general procedure for determining the oral bioavailability of a test compound in rats.
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight prior to dosing to ensure gastric emptying and reduce variability in absorption.[3][4]
-
Dosing:
-
Intravenous (IV) Administration: A solution of the test compound is administered intravenously, typically via the tail vein, at a specific dose (e.g., 1 mg/kg). This serves as the reference for 100% bioavailability.[4]
-
Oral (PO) Administration: A suspension or solution of the test compound is administered orally via gavage at a specific dose (e.g., 10 mg/kg).[4]
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) from the jugular vein or another appropriate site.[4]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration.
-
Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated using the following formula: %F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100[5]
In Vivo Brain Penetration (Kp and Kp,uu) Study in Rats
This protocol describes the methodology for assessing the extent of a compound's penetration into the brain.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: The test compound is administered, often as a single intravenous dose or via continuous infusion to reach steady-state concentrations.
-
Sample Collection: At a specific time point (for single dose) or at steady-state, blood and brain tissue are collected.
-
Sample Processing:
-
Plasma is separated from the blood.
-
The brain is homogenized.
-
-
Bioanalysis: The total concentration of the compound in plasma (C_plasma) and brain homogenate (C_brain) is determined by LC-MS/MS.
-
Determination of Unbound Fractions:
-
The unbound fraction in plasma (fu_plasma) and the unbound fraction in brain homogenate (fu_brain) are determined using methods like equilibrium dialysis.
-
-
Calculation of Brain Penetration Ratios:
-
Kp (Brain-to-Plasma Ratio): Kp = C_brain / C_plasma
-
Kp,uu (Unbound Brain-to-Unbound Plasma Ratio): Kp,uu = (C_brain * fu_brain) / (C_plasma * fu_plasma)[6]
-
In Vitro MDCK-MDR1 Permeability Assay
This assay is used to predict the potential of a compound to cross the blood-brain barrier and to determine if it is a substrate of the P-glycoprotein (P-gp) efflux transporter.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on permeable filter supports to form a confluent monolayer.
-
Compound Application: The test compound is added to either the apical (A) or the basolateral (B) side of the cell monolayer.
-
Sampling: At various time points, samples are taken from the opposite chamber.
-
Bioanalysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The rate of transport across the monolayer is used to calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).
-
Calculation of Efflux Ratio (ER): The efflux ratio is calculated as: ER = Papp(B-to-A) / Papp(A-to-B). An ER greater than 2 suggests that the compound is a substrate for P-gp efflux.
Mandatory Visualization
mGlu1 Receptor Signaling Pathway
Caption: Simplified mGlu1 receptor signaling cascade.
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for determining oral bioavailability in rats.
Experimental Workflow for Brain Penetration (Kp,uu) Study
Caption: Workflow for determining Kp,uu in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of VU6024578 with mGluR1 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the mechanism of action of VU6024578, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). The central principle for confirming the on-target activity of a PAM is to demonstrate that its effects are blocked by a selective antagonist of the same receptor. Here, we detail the experimental design, present expected quantitative outcomes, and visualize the underlying signaling pathways and workflows for such a study.
Introduction to this compound and mGluR1
This compound is a selective, orally active positive allosteric modulator of mGluR1.[1][2] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[3][4] The mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through Gαq, leading to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[5][6][7] This signaling pathway is implicated in various neurological processes, and its modulation is a therapeutic target for conditions like schizophrenia.[3][8]
To definitively establish that the observed effects of this compound are mediated through mGluR1, a selective mGluR1 antagonist, such as JNJ16259685 or LY367385, can be employed.[9][10] These antagonists bind to the mGluR1 receptor and prevent its activation by agonists or potentiation by PAMs.
Comparative Data: Expected Outcomes of mGluR1 Antagonism on this compound Activity
The following tables summarize the expected quantitative data from a calcium mobilization assay designed to test the interaction between this compound and a selective mGluR1 antagonist. The data is hypothetical but based on the known potencies and mechanisms of these compounds.
Table 1: Potentiation of Glutamate Response by this compound
| Condition | Glutamate EC50 | Fold-Shift |
| Glutamate alone | 1 µM | 1 |
| Glutamate + 10 µM this compound | 100 nM | 10 |
This table illustrates the expected leftward shift in the glutamate concentration-response curve in the presence of this compound, indicating its PAM activity.
Table 2: Antagonism of this compound-Mediated Potentiation by an mGluR1 Antagonist
| Condition | Glutamate EC50 in the presence of 10 µM this compound |
| No Antagonist | 100 nM |
| + 1 µM JNJ16259685 | ~1 µM |
This table demonstrates the expected reversal of the potentiating effect of this compound by a selective mGluR1 antagonist, returning the glutamate EC50 to near its baseline value.
Table 3: Direct Antagonism of Agonist-Induced mGluR1 Activation
| Condition | Response to 10 µM DHPG (mGluR1 agonist) (% of maximum) |
| DHPG alone | 100% |
| DHPG + 1 µM JNJ16259685 | <10% |
This table serves as a positive control, confirming the ability of the mGluR1 antagonist to block a direct agonist of the receptor.
Experimental Protocols
A detailed methodology for a key experiment to confirm the mechanism of action of this compound is provided below.
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of mGluR1.
Cell Culture:
-
HEK293 cells stably expressing human mGluR1 are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., hygromycin B).
-
Cells are seeded into black-walled, clear-bottom 384-well plates and grown to confluence.
Assay Procedure:
-
On the day of the experiment, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
The dye solution is removed, and cells are washed with assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
For Antagonist Confirmation:
-
The mGluR1 antagonist (e.g., JNJ16259685) is added to the wells at a final concentration of 1 µM and incubated for 15 minutes.
-
This compound is then added at a final concentration of 10 µM and incubated for 5 minutes.
-
Finally, a concentration range of glutamate is added to the wells, and the fluorescence is continuously measured to record the calcium response.
-
-
For PAM Characterization (Control):
-
Assay buffer is added instead of the antagonist.
-
This compound is added, followed by a glutamate concentration range.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
Data are normalized to the maximum glutamate response.
-
Concentration-response curves are generated using a non-linear regression model to determine EC50 values.
-
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathway and the experimental logic.
Caption: mGluR1 signaling pathway and points of modulation.
Caption: Experimental workflow for antagonist confirmation.
Conclusion
The experimental framework outlined in this guide provides a robust method for confirming that the pharmacological activity of this compound is mediated through its intended target, the mGluR1 receptor. By demonstrating that a selective mGluR1 antagonist can reverse the potentiating effects of this compound, researchers can confidently attribute its mechanism of action. This confirmation is a critical step in the preclinical evaluation of any receptor modulator and provides a solid foundation for further drug development efforts.
References
- 1. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Intracellular Pathways Mediate Metabotropic Glutamate Receptor-Induced Ca2+ Mobilization in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape: A Comparative Analysis of VU6024578 and Other CNS Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics for central nervous system (CNS) disorders is fraught with challenges, paramount among them being the identification of compounds with a favorable therapeutic window. A wide therapeutic window, the range between the minimum effective dose and the dose at which unacceptable adverse effects occur, is a critical determinant of a drug's clinical viability. This guide provides a comparative assessment of the therapeutic window of VU6024578, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), with other CNS drugs, particularly M1 and M4 muscarinic acetylcholine (B1216132) receptor PAMs. This analysis is supported by preclinical data to aid researchers in navigating the complexities of CNS drug development.
At a Glance: Comparative Therapeutic Window Data
The following tables summarize key preclinical data for this compound and representative M1 and M4 muscarinic PAMs, offering a quantitative comparison of their efficacy and safety profiles in rodent models.
| Compound | Target | Efficacy Model | Minimum Effective Dose (MED) | Adverse Effects (AEs) | Dose Associated with AEs | Therapeutic Index (TI) Estimate (Toxic Dose/Effective Dose) | Species |
| This compound | mGlu1 PAM | Amphetamine-Induced Hyperlocomotion | 3 mg/kg, p.o.[1] | GI-salivation, rigidity[2] | 0.5 mg/kg, i.v.[2] | Narrow (Note: Route difference) | Rat (efficacy), Dog (AEs) |
| Novel Object Recognition | 10 mg/kg, p.o.[1] | Rat | |||||
| VU0486846 | M1 PAM | Novel Object Recognition | 3 mg/kg[3] | No observable cholinergic AEs or seizures[3] | Not observed at high brain exposures[3] | Wide | Rat |
| MK-7622 | M1 ago-PAM | - | - | Behavioral convulsions[4] | 100 mg/kg, i.p.[4] | - | Mouse |
| BQCA | M1 ago-PAM | - | - | Behavioral convulsions[4] | 100 mg/kg, i.p.[4] | - | Mouse |
| Emraclidine (B6248855) | M4 PAM | - | Preclinical MED not specified | Generally well-tolerated in humans | - | Wide (inferred from clinical data)[5] | Human |
Table 1: Preclinical Therapeutic Window Comparison of CNS Drugs. This table provides a comparative overview of the therapeutic window of this compound and other CNS drugs based on available preclinical data.
| Compound | Parameter | Value | Species |
| This compound | EC50 (human mGlu1) | 54 nM[1] | - |
| EC50 (rat mGlu1) | 46 nM[2] | - | |
| CNS Penetration (rat Kp) | 0.99[1] | Rat | |
| CNS Penetration (rat Kp,uu) | 0.82[1] | Rat | |
| VU0486846 | M1 PAM EC50 | >100 nM[3] | - |
| VU319 | M1 PAM EC50 | 492 nM[6] | - |
| CNS Penetration (Kp) | >0.67[6] | - | |
| CNS Penetration (Kp,uu) | >0.9[6] | - |
Table 2: In Vitro Potency and CNS Penetration. This table details the in vitro potency and CNS penetration of this compound and comparator M1 PAMs.
In Focus: this compound - A Promising but Challenging mGlu1 PAM
This compound emerged as a potent and selective mGlu1 PAM with good CNS penetration, demonstrating efficacy in preclinical rodent models of psychosis and cognition.[1] Specifically, it showed a minimum effective dose (MED) of 3 mg/kg (p.o.) in the amphetamine-induced hyperlocomotion model and 10 mg/kg (p.o.) in the novel object recognition test in rats.[1]
However, the development of this compound was halted due to unanticipated adverse effects observed in dogs.[1] Intravenous administration of 0.5 mg/kg resulted in gastrointestinal-salivation and rigidity.[2] This finding in a second species, and at a dose significantly lower than the effective doses in rats (albeit via a different route of administration), highlights a narrow therapeutic window and species-specific toxicity, a significant hurdle in drug development. Further investigation with a structurally related mGlu1 PAM, VU6033685, also revealed adverse events in both rats and dogs, suggesting these may be on-target effects of mGlu1 modulation.[7]
The Comparative Landscape: M1 and M4 Muscarinic PAMs
The challenges encountered with this compound underscore the importance of comparative analysis with other CNS drug candidates targeting related pathways. M1 and M4 muscarinic acetylcholine receptor PAMs represent promising alternative or complementary therapeutic strategies for schizophrenia and cognitive disorders.[8]
M1 Muscarinic PAMs: A Wider Therapeutic Berth?
In contrast to this compound, certain M1 PAMs appear to possess a wider therapeutic window. For instance, VU0486846 demonstrated robust efficacy in the novel object recognition model in rats at a dose of 3 mg/kg and, importantly, did not induce cholinergic adverse effects or seizures even at high brain exposures.[3] This suggests that selective M1 PAMs devoid of significant agonist activity may offer a superior safety profile.
However, not all M1 modulators are created equal. M1 ago-PAMs, which possess intrinsic agonist activity, such as MK-7622 and BQCA, have been shown to induce behavioral convulsions in mice at a dose of 100 mg/kg i.p., indicating a potential for dose-limiting toxicity.[4] These findings emphasize the critical importance of nuanced pharmacological profiling in early drug discovery.
M4 Muscarinic PAMs: A Promising Clinical Profile
Emraclidine, a selective M4 PAM, has advanced to clinical trials for the treatment of schizophrenia.[5] While specific preclinical data on its MED and toxic doses are not as readily available in the public domain, clinical trial results suggest a favorable safety profile. In a Phase 1b trial, emraclidine was generally well-tolerated, with the most common adverse event being headache, which occurred at a similar rate to placebo.[5] Modest, transient increases in blood pressure and heart rate were observed but were not considered clinically meaningful.[5] Although recent Phase 2 trials did not meet their primary endpoint, the drug was still well-tolerated.[9] This suggests that selective M4 PAMs may possess a wide therapeutic window in humans, making them an attractive area for further research.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key preclinical assays are provided below.
Amphetamine-Induced Hyperlocomotion in Rats
This model is widely used to assess the antipsychotic potential of novel compounds.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Apparatus: The test is conducted in open-field arenas equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Habituation: Rats are habituated to the testing room and the open-field arenas for a set period (e.g., 30-60 minutes) on the days leading up to the experiment to reduce novelty-induced hyperactivity.
-
Drug Administration: On the test day, animals are pre-treated with the test compound (e.g., this compound) or vehicle via the intended route of administration (e.g., oral gavage).
-
Amphetamine Challenge: After a specified pre-treatment time, rats are administered a psychostimulant dose of amphetamine (e.g., 0.5-1.5 mg/kg, s.c. or i.p.) to induce hyperlocomotion.
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60-90 minutes) immediately following the amphetamine challenge.
-
-
Data Analysis: The total locomotor activity is compared between the vehicle-treated and drug-treated groups to determine if the test compound can attenuate the amphetamine-induced hyperactivity.
Novel Object Recognition (NOR) Test in Rodents
The NOR test is a widely accepted behavioral assay for assessing learning and memory, particularly recognition memory.
-
Animals: Mice or rats are used.
-
Apparatus: The test is performed in an open-field arena. A variety of objects that are of similar size but differ in shape and texture are used.
-
Procedure:
-
Habituation: Animals are habituated to the empty open-field arena for several days prior to testing to minimize anxiety and exploratory behavior not directed at the objects.
-
Familiarization Phase (Trial 1): On the test day, two identical objects are placed in the arena, and the animal is allowed to explore them freely for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1-24 hours).
-
Test Phase (Trial 2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis: A recognition index (RI) is calculated as the proportion of time spent exploring the novel object relative to the total time spent exploring both objects (RI = Time_novel / (Time_novel + Time_familiar)). A higher RI indicates better recognition memory.
Visualizing the Underlying Mechanisms: Signaling Pathways
To provide a deeper understanding of the mechanisms of action of these CNS drugs, the following diagrams illustrate the signaling pathways of the mGlu1, M1, and M4 receptors.
References
- 1. Discovery of this compound/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further Optimization of the mGlu1 PAM this compound/BI02982816: Discovery and Characterization of VU6033685 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medcitynews.com [medcitynews.com]
Safety Operating Guide
Navigating the Disposal of VU6024578: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like VU6024578 is a critical component of laboratory safety and environmental responsibility. While specific safety data sheets (SDS) for emerging research chemicals are not always readily available, a comprehensive disposal plan can be formulated by adhering to established best practices for chemical waste management. This guide provides essential logistical information and procedural steps for the safe disposal of this compound, a metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1) positive allosteric modulator (PAM) intended for research use only.[1]
Core Disposal Principles
Given that this compound is a potent, biologically active compound, it is imperative to treat all waste containing this chemical as potentially hazardous. The absence of a complete toxicological profile necessitates a conservative approach to its disposal. The primary route for the disposal of investigational drugs and novel chemical entities is typically high-temperature incineration through a licensed waste management vendor. This ensures the complete destruction of the active molecule, preventing its release into the environment.
All procedures should be conducted in strict accordance with local, state, and federal regulations, as well as institutional policies. Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance and operational procedures.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound, along with any grossly contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, labeled hazardous waste containers. Avoid mixing incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Empty Containers: Empty vials that once held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste with this compound," "Aqueous Solution of this compound"). Include the approximate concentration and quantity of the compound.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
-
-
Consultation with EHS:
-
Before arranging for disposal, contact your institution's EHS department. They will provide specific instructions based on their hazardous waste program and local regulations.[2] EHS will determine the appropriate waste codes and arrange for pickup and disposal by a certified hazardous waste contractor.[2]
-
-
Documentation:
-
Maintain a detailed log of all this compound waste generated, including quantities and dates of accumulation. This documentation is crucial for regulatory compliance and waste tracking. A certificate of destruction from the disposal vendor should be obtained and kept on file.[2]
-
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key parameters for the disposal of this compound.
| Parameter | Guideline | Notes |
| Waste Classification | Potentially Hazardous Chemical Waste | Treat as hazardous due to lack of complete safety data. |
| Primary Disposal Method | Incineration | To be carried out by a licensed environmental management vendor.[2] |
| Container Type (Solid) | Labeled, sealed, high-density polyethylene (B3416737) (HDPE) or equivalent. | Ensure compatibility with the chemical. |
| Container Type (Liquid) | Labeled, sealed, compatible solvent or aqueous waste container. | Segregate aqueous and organic solvent waste streams. |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | Disposal must comply with federal, state, and local regulations.[2] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: This diagram illustrates the procedural workflow for the safe disposal of this compound waste.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment. Always prioritize consultation with your institution's EHS department as the definitive authority on waste management procedures.
References
Navigating the Safe Handling of VU6024578: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the novel research compound VU6024578, ensuring personal and environmental safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, adherence to best practices for handling chemicals of unknown toxicity is essential. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
This compound, also known as BI02982816, is identified as a metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1) positive allosteric modulator (PAM) intended for research use only and is not for human or veterinary application.[1] It is typically shipped as a non-hazardous chemical at ambient temperature.[1]
Essential Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of any chemical. For this compound, the following PPE is recommended as a minimum standard:
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection against potential skin contact. Ensure gloves are compatible with the solvents used to prepare this compound solutions. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a suitable material to prevent skin exposure to splashes or spills. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect the eyes from accidental splashes of the compound in either solid or solution form. |
| Respiratory Protection | Fume Hood | All handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of fine particles. For weighing, a balance enclosure or powder containment hood is ideal. |
| Face Protection | Face Shield | When there is a significant risk of splashes, such as during bulk handling or solution preparation, a face shield should be worn in conjunction with safety goggles for full facial protection. |
Operational and Disposal Plans
A clear and structured workflow is critical for both experimental success and safety. The following step-by-step guidance outlines the safe handling and disposal of this compound.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Storage and Disposal Protocols
Proper storage and waste management are crucial to prevent contamination and ensure environmental safety.
| Aspect | Procedure |
| Short-Term Storage | Store at 0-4°C in a dry, dark place.[1] |
| Long-Term Storage | For extended periods, store at -20°C.[1] |
| Solid Waste | Collect all disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) in a dedicated, labeled hazardous waste container. |
| Liquid Waste | All solutions containing this compound should be collected in a labeled hazardous chemical waste container. Do not dispose of down the drain. |
| Decontamination | Decontaminate all work surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent. |
| Disposal | All waste must be disposed of in accordance with institutional and local environmental regulations for chemical waste. |
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
By adhering to these safety protocols, researchers can confidently handle this compound while minimizing potential risks to themselves and their colleagues. The principles of good laboratory practice, including thorough planning and consistent use of personal protective equipment, are the cornerstones of a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
